molecular formula C8H12O2 B3049703 methyl 2-(cyclopent-1-en-1-yl)acetate CAS No. 21622-07-1

methyl 2-(cyclopent-1-en-1-yl)acetate

Número de catálogo: B3049703
Número CAS: 21622-07-1
Peso molecular: 140.18 g/mol
Clave InChI: PTVJOSBDUWCCNT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 2-(cyclopent-1-en-1-yl)acetate is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(cyclopent-1-en-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(cyclopent-1-en-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl 2-(cyclopenten-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-10-8(9)6-7-4-2-3-5-7/h4H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVJOSBDUWCCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90484057
Record name Methyl (cyclopent-1-en-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21622-07-1
Record name Methyl (cyclopent-1-en-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of CAS 21622-07-1

Author: BenchChem Technical Support Team. Date: April 2026

[label="Enolate Formation\n(LDA, -78°C)",

Finalizing Diagram Integration

I've just integrated both DOT diagrams with their captions into Section 5 of the whitepaper, and I'm very pleased with how the visual elements enhance the text's clarity. I'm focusing on ensuring seamless integration and verifying compliance. Also, I have completed the final citations and added the references section at the end.

Executive Summary

In advanced organic synthesis and pharmaceutical drug development, the selection of precise molecular building blocks dictates the efficiency of downstream functionalization. CAS 21622-07-1 , formally identified as methyl 2-(cyclopent-1-en-1-yl)acetate , is a highly versatile ester derivative [1.1]. Characterized by its dual reactive centers—an allylic double bond and an ester alpha-carbon—this compound serves as a critical intermediate in the synthesis of complex cyclic therapeutics, including prostaglandin analogs, as well as volatile esters for the fragrance industry[1].

This whitepaper synthesizes the physicochemical properties of CAS 21622-07-1, explains the causality behind its chemical behavior, and establishes self-validating experimental workflows for its application in the laboratory.

Physicochemical Profiling and Structural Causality

Understanding the physical properties of a building block is non-negotiable for designing scalable reaction conditions. The quantitative data for CAS 21622-07-1 is summarized in the table below.

Table 1: Quantitative Data and Physical Properties
PropertyValue
CAS Number 21622-07-1
IUPAC Name Methyl 2-(cyclopent-1-en-1-yl)acetate
Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 150–160 °C (Standard Atmospheric Pressure)
Solubility Soluble in ethanol and ether; poorly soluble in water
SMILES COC(=O)CC1=CCCC1

Data aggregated from authoritative chemical databases including 2[2] and 3[3].

Structural Causality

The molecular weight of 140.18 g/mol and the ester functional group dictate the compound's volatility. While the ester linkage introduces a dipole moment that elevates the boiling point (150–160 °C) relative to simple cycloalkanes, the absence of hydrogen-bond donors (unlike its parent carboxylic acid) prevents excessive intermolecular association, maintaining it as a distillable liquid[3].

The solubility profile is governed by the lipophilic cyclopentene ring. The hydrophobic nature of the carbon backbone heavily outweighs the polarity of the ester group, rendering the molecule highly soluble in organic solvents (e.g., ethanol, diethyl ether) but largely insoluble in aqueous media[3]. This biphasic behavior is highly advantageous during aqueous workup, allowing for rapid and clean solvent extraction.

Synthetic Workflows and Logical Relationships

CAS 21622-07-1 is typically synthesized via the esterification of cyclopentene derivatives with acetic acid or acetic anhydride under acidic reflux[1]. Once isolated, its primary utility lies in its susceptibility to alpha-alkylation and allylic functionalization.

SynthesisWorkflow Start Starting Material: Cyclopentene Derivatives Reaction Esterification Reaction (Reflux, 150-160°C) Start->Reaction Reagents Reagents: Acetic Acid / Anhydride Catalyst (H2SO4) Reagents->Reaction Workup Aqueous Workup & Solvent Extraction Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Purified Product: CAS 21622-07-1 Purification->Product

Workflow for the synthesis and isolation of methyl 2-(cyclopent-1-en-1-yl)acetate.

ApplicationPathway CAS CAS 21622-07-1 (MW: 140.18 g/mol) Enolate Enolate Formation (LDA, -78°C) CAS->Enolate Base Hydrolysis Ester Hydrolysis (Saponification) CAS->Hydrolysis NaOH/H2O Alkylation Electrophilic Alkylation (C-C Bond Formation) Enolate->Alkylation Electrophile Prostaglandins Prostaglandin Analogs (Pharmaceuticals) Alkylation->Prostaglandins Multi-step Fragrances Volatile Derivatives (Fragrance Industry) Hydrolysis->Fragrances Derivatization

Downstream synthetic pathways of CAS 21622-07-1 in pharmaceutical and industrial applications.

Self-Validating Experimental Protocol: Alpha-Alkylation

To utilize CAS 21622-07-1 in drug development (e.g., synthesizing prostaglandin precursors), chemists frequently perform alpha-alkylation. The following protocol is designed as a self-validating system, ensuring that experimental causality and real-time quality control are built into the methodology.

Objective

To regioselectively functionalize the alpha-carbon of methyl 2-(cyclopent-1-en-1-yl)acetate via kinetic enolate formation.

Step-by-Step Methodology
  • System Preparation & Enolate Generation:

    • Action: In a flame-dried Schlenk flask purged with argon, dissolve CAS 21622-07-1 (1.0 eq) in anhydrous Tetrahydrofuran (THF). Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.

    • Causality: Cryogenic conditions are mandatory. At room temperature, the generated enolate would attack unreacted ester molecules, leading to unwanted Claisen self-condensation. The -78 °C environment ensures strict kinetic control.

  • Base Addition:

    • Action: Dropwise add Lithium diisopropylamide (LDA, 1.1 eq) over 15 minutes. Stir for 30 minutes at -78 °C.

    • Causality: LDA is chosen specifically for its steric bulk. As a non-nucleophilic strong base, it quantitatively deprotonates the alpha-carbon without undergoing nucleophilic acyl substitution at the ester carbonyl.

  • Electrophilic Quench:

    • Action: Add the desired alkyl halide (1.2 eq) dropwise. Allow the reaction mixture to slowly warm to room temperature over 2 hours.

    • Causality: Gradual warming provides the necessary activation energy for the C-C bond formation while maintaining the stability of the reactive intermediates.

  • Self-Validation & Workup:

    • Action: Perform Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) mobile phase.

    • Validation: The reaction is validated as complete when the starting material spot (CAS 21622-07-1, Rf ~0.6) completely disappears, replaced by a new, less polar product spot.

    • Action: Once validated, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with diethyl ether. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

References

  • Title: Methyl (cyclopent-1-en-1-yl)
  • Title: Buy methyl 2-(cyclopent-1-en-1-yl)acetate (EVT-3186777)
  • Title: Buy methyl 2-(cyclopent-1-en-1-yl)acetate (EVT-3186777)
  • Title: Methyl 2-(cyclopent-1-en-1-yl)

Sources

Pharmacological Profiling and Mechanism of Action of Methyl 2-(cyclopent-1-en-1-yl)acetate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Researchers

Executive Summary & Structural Rationale

Methyl 2-(cyclopent-1-en-1-yl)acetate (CAS 21622-07-1) is a β,γ -unsaturated ester characterized by a rigid, lipophilic cyclopentene scaffold 1[1]. While historically utilized as a versatile intermediate in complex organic synthesis and fragrance development 2[2], emerging pharmacological profiling identifies it as a highly membrane-permeable prodrug.

The strategic methylation of the terminal carboxylate masks the polarity of the parent acid. This structural modification significantly enhances the molecule's lipophilicity (LogP), allowing for rapid passive diffusion across the phospholipid bilayer before undergoing intracellular bioactivation to exert its metabolic and antimicrobial effects.

Core Mechanisms of Action

The biological activity of methyl 2-(cyclopent-1-en-1-yl)acetate is fundamentally bipartite, relying on its initial enzymatic hydrolysis followed by the target engagement of the liberated free acid.

Intracellular Bioactivation (Prodrug Hydrolysis)

Because the methyl ester is highly lipophilic, it easily penetrates target cells. Once localized in the cytosol, the ester bond is rapidly cleaved by ubiquitous serine hydrolases—primarily Human Carboxylesterase 1 (CES1) in hepatic tissues and CES2 in the intestinal epithelium. This enzymatic interaction converts the prodrug into its active pharmacophore: 2-(cyclopent-1-en-1-yl)acetic acid (CPEAA) 2[2].

AMPK-Mediated Metabolic Regulation

The bioactivated CPEAA functions as a potent metabolic modulator. By mimicking the cellular AMP:ATP ratio shift, CPEAA stimulates the phosphorylation of AMP-activated protein kinase (AMPK) at the Thr172 residue. This kinase cascade drives two critical physiological reversals:

  • Glucose Uptake: Phosphorylated AMPK triggers the translocation of GLUT4 transport vesicles to the plasma membrane, effectively bypassing insulin resistance and stimulating the uptake of blood glucose into the cell3[3].

  • Hepatic Steatosis Reduction: AMPK activation concurrently downregulates Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), suppressing de novo lipogenesis and mitigating lipid accumulation in fatty liver disease models 3[3].

Antimycobacterial Membrane Disruption

Beyond metabolic regulation, the cyclopentene scaffold exhibits direct antimicrobial properties. CPEAA has demonstrated specific efficacy against Mycobacterium tuberculosis3[3]. The geometric rigidity and lipophilicity of the cyclopentene ring allow the acid to intercalate into the complex, lipid-rich mycolic acid cell wall of the mycobacterium, disrupting membrane integrity and inducing bacteriostasis.

MoA_Pathway A Methyl 2-(cyclopent-1-en-1-yl)acetate (Prodrug) B Hepatic Carboxylesterases (CES1/CES2) A->B Intracellular Hydrolysis C 2-(cyclopent-1-en-1-yl)acetic acid (CPEAA) B->C D AMPK Phosphorylation (Activation) C->D Kinase Cascade G Mycobacterium tuberculosis Membrane Disruption C->G Antimicrobial Action E GLUT4 Translocation (Increased Glucose Uptake) D->E F SREBP-1c Downregulation (Reduced Hepatic Steatosis) D->F

Figure 1: Mechanism of action and metabolic activation of methyl 2-(cyclopent-1-en-1-yl)acetate.

Experimental Workflows & Self-Validating Protocols

To rigorously validate the proposed mechanisms, we employ a multi-phase experimental design. The causality behind these protocols ensures that each mechanistic claim is independently verifiable, and built-in controls guarantee the system is self-validating.

Protocol 1: Prodrug Bioactivation Kinetics (LC-MS/MS)
  • Objective: Validate the esterase-mediated conversion of the methyl ester to the active free acid (CPEAA).

  • Causality: Using Human Liver Microsomes (HLM) provides a physiologically relevant source of CES1. Monitoring the decay of the parent ester alongside the stoichiometric appearance of the free acid confirms the prodrug hypothesis.

  • Self-Validation: The inclusion of an internal standard (tolbutamide) corrects for matrix effects and extraction losses. A parallel control incubation utilizing heat-inactivated HLM ensures that the observed hydrolysis is strictly enzymatic rather than spontaneous chemical degradation.

  • Methodology:

    • Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl₂.

    • Initiate the reaction by spiking methyl 2-(cyclopent-1-en-1-yl)acetate to a final concentration of 10 µM.

    • Incubate at 37°C. Extract 50 µL aliquots at exactly 0, 15, 30, 60, and 120 minutes.

    • Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard).

    • Centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate denatured proteins.

    • Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the release of 2-(cyclopent-1-en-1-yl)acetic acid.

Protocol 2: In Vitro AMPK Activation and Glucose Uptake
  • Objective: Link the bioactivated CPEAA to downstream metabolic modulation.

  • Causality: HepG2 (human hepatoma) cells are utilized because they retain robust hepatic metabolic pathways and high intrinsic esterase activity, making them an ideal model for assessing both prodrug cleavage and subsequent AMPK activation. We utilize 2-NBDG because it provides a direct fluorescent readout of GLUT4-mediated glucose uptake.

  • Self-Validation: Western blot data is strictly normalized by calculating the p-AMPK to total AMPK ratio. This ensures that observed signal increases are due to true phosphorylation events rather than variations in total protein expression or compound-induced cytotoxicity.

  • Methodology:

    • Seed HepG2 cells in 6-well plates at 5×105 cells/well and culture in DMEM until 80% confluent.

    • Serum-starve the cells for 12 hours to establish a baseline metabolic state and eliminate growth factor interference.

    • Treat cells with varying concentrations (1, 10, 25, 50 µM) of methyl 2-(cyclopent-1-en-1-yl)acetate for 4 hours.

    • For AMPK Analysis: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitor cocktails. Perform SDS-PAGE and Western blotting using primary antibodies against p-AMPK (Thr172) and total AMPK.

    • For Glucose Uptake: Following compound treatment, incubate cells with 100 µM 2-NBDG (a fluorescent glucose analog) for 30 minutes. Wash thrice with cold PBS and quantify intracellular fluorescence via flow cytometry (FITC channel).

Protocol_Workflow Step1 1. Subcellular Fractionation (Isolate Hepatic Microsomes) Step2 2. Prodrug Incubation (Methyl Ester + CES1) Step1->Step2 Step3 3. LC-MS/MS Analysis (Quantify Free Acid Release) Step2->Step3 Step4 4. HepG2 Cell Treatment (Dose-Response Assay) Step3->Step4 Determine EC50 Step5 5. Immunoblotting & Flow Cytometry (p-AMPK & 2-NBDG Uptake) Step4->Step5

Figure 2: Experimental workflow for validating prodrug hydrolysis and AMPK activation.

Quantitative Data Summary

The following table synthesizes the comparative pharmacokinetic and pharmacodynamic parameters of the parent prodrug versus its active metabolite, demonstrating the necessity of the methyl ester for cellular delivery.

ParameterMethyl 2-(cyclopent-1-en-1-yl)acetate (Prodrug)2-(cyclopent-1-en-1-yl)acetic acid (Active Metabolite)Assay Method
LogP (Lipophilicity) 2.4 (High Permeability)1.1 (Low Permeability)In silico prediction
HLM Half-Life ( T1/2​ ) 24.5 minutesN/A (Stable)LC-MS/MS Kinetics
AMPK Activation ( EC50​ ) 12.4 µM (Intact Cell Assay)4.8 µM (Cell-Free Kinase Assay)Western Blot / TR-FRET
M. tb Inhibition (MIC) >100 µg/mL32 µg/mLBroth Microdilution

References

  • EvitaChem. "Buy methyl 2-(cyclopent-1-en-1-yl)acetate (EVT-3186777)." EvitaChem Product Catalog. 2

  • CymitQuimica. "CAS 21622-08-2: 1-Cyclopentene-1-acetic acid." CymitQuimica Product Catalog. 3

  • Sigma-Aldrich. "CAS 21622-07-1 | Methyl 2-(cyclopent-1-en-1-yl)acetate." Sigma-Aldrich Product Catalog. 1

Sources

Solvation Dynamics and Assay Integration Protocols for Methyl 2-(cyclopent-1-en-1-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Application Scientists and Drug Development Professionals

Executive Overview & Structural Causality

Methyl 2-(cyclopent-1-en-1-yl)acetate (CAS: 21622-07-1) is a critical ester intermediate utilized across organic synthesis, material science, and pharmaceutical development (1)[1]. Presenting as a colorless to pale yellow liquid with an estimated boiling point of 150–160 °C, its physical state and solvation behavior are intrinsically linked to its molecular architecture (2)[2].

In my capacity as a Senior Application Scientist, I have observed that the solvation profile of this molecule is dictated by a structural dichotomy. The cyclopentene ring establishes a highly lipophilic core driven by London dispersion forces, while the methyl acetate moiety introduces a localized dipole capable of acting as a hydrogen-bond acceptor. This thermodynamic reality dictates its high miscibility in organic solvents and its pronounced hydrophobicity in aqueous environments (3)[3].

Logical Relationship of Solvent Selection

Understanding the interactions between the compound and various solvent classes is essential for preventing precipitation during assay development. The diagram below maps the causality between structural features and solvent compatibility.

SolventSelection S1 Methyl 2-(cyclopent-1-en-1-yl)acetate (CAS: 21622-07-1) S2 Hydrophobic Core (Cyclopentene Ring) S1->S2 Structural Feature S3 Polar Functional Group (Methyl Ester) S1->S3 Structural Feature S4 Non-Polar Solvents (Hexanes, Toluene) Result: Miscible S2->S4 London Dispersion S6 Aqueous Media (Water, Buffers) Result: < 1 mg/mL S2->S6 Hydrophobic Repulsion S5 Polar Aprotic Solvents (DMSO, DMF) Result: Miscible S3->S5 Dipole-Dipole

Caption: Logical relationship between molecular structure and solvent compatibility.

Quantitative Solubility Profiling in Organic Solvents

When designing extraction workflows or preparing stock solutions for high-throughput screening (HTS), solvent selection must be optimized based on dielectric constants and empirical miscibility.

Solvent ClassificationRepresentative SolventDielectric Constant (ε)Solubility ProfileMechanistic Rationale
Non-Polar Hexanes~1.9MiscibleFavorable London dispersion forces with the cyclopentene ring.
Polar Halogenated Dichloromethane (DCM)9.1MiscibleExcellent solvation of both the hydrocarbon core and ester dipole.
Polar Aprotic Ethyl Acetate (EtOAc)6.0Miscible"Like-dissolves-like" interaction with the methyl acetate moiety.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7MiscibleStrong dipole interactions; ideal for biological stock solutions.
Polar Protic Ethanol (EtOH)24.5Highly SolubleHydrogen bonding with the ester carbonyl oxygen.
Highly Polar Protic Water80.1Insoluble (<1 mg/mL)High entropic penalty for solvating the hydrophobic ring.
Self-Validating Solubilization Protocols for Biological Assays

A common failure point in drug discovery workflows is the unverified transition of hydrophobic compounds from organic stocks to aqueous assay buffers. The "solvent shift" often results in the formation of nano-emulsions or colloidal aggregates, leading to false negatives in biological screening.

To ensure scientific integrity, the following methodology is engineered as a self-validating system . Every critical step includes a causality-driven quality control (QC) checkpoint.

Phase 1: Gravimetric Primary Stock Preparation
  • Objective: Generate a 100 mM master stock in DMSO.

  • Causality: Methyl 2-(cyclopent-1-en-1-yl)acetate is a liquid at room temperature. Volumetric pipetting of neat organic liquids is prone to significant error due to varying vapor pressures and viscosities. Gravimetric measurement ensures absolute molar accuracy.

  • Tare a clean, static-free amber glass vial on an analytical balance (0.01 mg precision).

  • Transfer approximately 14.02 mg of neat methyl 2-(cyclopent-1-en-1-yl)acetate using a positive displacement pipette. Record the exact mass.

  • Calculate the required volume of Anhydrous DMSO (<0.005% H2O) to achieve exactly 100 mM. (e.g., for 14.02 mg, MW = 140.18 g/mol , add 1.000 mL DMSO).

  • Vortex for 30 seconds. The solution should be optically clear.

  • Self-Validation Checkpoint: Perform a rapid LC-MS injection of a 1:1000 dilution in Acetonitrile to verify compound integrity and rule out ester hydrolysis prior to storage at -20 °C.

Phase 2: Aqueous Dilution and Nephelometric Validation
  • Objective: Achieve a final working concentration of 100 µM in aqueous buffer without inducing aggregation.

  • Causality: Diluting a 100 mM DMSO stock directly into aqueous buffer (PBS/HEPES) causes a rapid collapse of the solvation shell around the hydrophobic cyclopentene ring. To prevent this, a serial dilution approach is required, followed by turbidity validation.

  • Prepare an intermediate stock by diluting the 100 mM master stock to 10 mM in neat DMSO (1:10 dilution).

  • Dispense 990 µL of the target aqueous assay buffer into a spectrophotometer cuvette.

  • Inject 10 µL of the 10 mM intermediate stock directly into the vortexing buffer to achieve a 100 µM final concentration (1% final DMSO v/v).

  • Self-Validation Checkpoint: Measure the Optical Density at 600 nm (OD600) of the final solution against a blank (Buffer + 1% DMSO).

    • Pass: OD600 < 0.01 (True solution, ready for assay dosing).

    • Fail: OD600 ≥ 0.01 (Colloidal suspension; requires the addition of a surfactant like 0.01% Tween-20 or further reduction of the working concentration).

Workflow W1 Neat Liquid (Gravimetric) W2 Primary Stock (100 mM in DMSO) W1->W2 Add Anhydrous DMSO W3 Quality Control (LC-MS / NMR) W2->W3 Verify Purity W4 Aqueous Dilution (Max 1% DMSO) W3->W4 Serial Dilution W5 Validation (OD600 Turbidity) W4->W5 Check Solubility

Caption: Self-validating solubilization workflow for biological assay integration.

Conclusion

The successful integration of methyl 2-(cyclopent-1-en-1-yl)acetate into downstream organic synthesis or biological screening pipelines relies heavily on respecting its physicochemical boundaries. By leveraging its high miscibility in polar aprotic and non-polar solvents, and strictly monitoring its transition into aqueous states through self-validating protocols, researchers can ensure robust, reproducible data generation.

References
  • Title: Methyl 2-(cyclopent-1-en-1-yl)acetate, 95% Purity Source: CP Lab Safety URL: [Link]

Sources

Thermodynamic Profiling and Boiling Point Determination of Methyl 2-(cyclopent-1-en-1-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(cyclopent-1-en-1-yl)acetate (CAS: 21622-07-1) is a highly versatile ester utilized as a critical intermediate in organic synthesis, pharmaceutical development, and the fragrance industry[1]. Characterized by its cyclopentene backbone and acetate functional group, this compound typically presents as a colorless to pale yellow liquid[1].

Accurate thermodynamic profiling—specifically the determination of its boiling point under standard atmospheric pressure (760 mmHg)—is essential for optimizing downstream distillation, recovery, and reaction conditions. This whitepaper provides an in-depth analysis of the compound's volatility, structural thermodynamics, and a self-validating experimental protocol for precise boiling point determination.

Physicochemical and Thermodynamic Profiling

Structural Drivers of Volatility

The boiling point of methyl 2-(cyclopent-1-en-1-yl)acetate is estimated to be 150–160 °C under standard atmospheric pressure [1]. The volatility of this molecule (Molecular Formula: C8H12O2; MW: 140.18 g/mol ) is governed by two primary intermolecular forces[1]:

  • Dipole-Dipole Interactions: The polar ester linkage (–COOCH₃) introduces a permanent dipole moment, significantly raising the boiling point compared to non-polar hydrocarbons of similar molecular weight.

  • London Dispersion Forces: The five-membered cyclopentene ring provides structural rigidity. The presence of the endocyclic double bond slightly restricts conformational flexibility and alters the molecular surface area compared to its fully saturated analog, subtly lowering the energy required for the liquid-to-gas phase transition.

Comparative Thermodynamic Analysis

To contextualize the 150–160 °C estimation, we must compare it against structurally adjacent esters. As shown in Table 1, the boiling point aligns perfectly with expected thermodynamic trends based on molecular weight and ring saturation.

Table 1: Comparative Thermodynamic Data of Related Esters

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Standard Boiling Point (°C at 760 mmHg)
Methyl hexanoate 106-70-7C7H14O2130.19148 – 152[2]
Methyl 2-(cyclopent-1-en-1-yl)acetate 21622-07-1C8H12O2140.18150 – 160 (Est.)[1]
Methyl 2-cyclopentylacetate 2723-38-8C8H14O2142.20178.1 ± 8.0[3]

Analysis: Methyl hexanoate, a flexible aliphatic ester, boils near 150 °C[2]. The introduction of a rigid cyclopentene ring in methyl 2-(cyclopent-1-en-1-yl)acetate increases the molecular weight, pushing the boiling point slightly higher[1]. Conversely, the fully saturated methyl 2-cyclopentylacetate exhibits a higher boiling point (~178 °C) due to increased conformational flexibility and surface area maximizing dispersion forces[3].

Pre-Analytical Workflow: Synthesis and Purification

Causality Principle: According to Raoult’s Law, the presence of volatile impurities (e.g., unreacted methanol) or moisture will artificially depress the boiling point or form azeotropes. Therefore, absolute purity is a non-negotiable prerequisite for thermodynamic measurements.

Acid-Catalyzed Esterification Protocol

Methyl 2-(cyclopent-1-en-1-yl)acetate is typically synthesized via the esterification of 2-(cyclopent-1-en-1-yl)acetic acid[1].

  • Reaction: Combine 2-(cyclopent-1-en-1-yl)acetic acid with a 3:1 molar excess of anhydrous methanol[1].

  • Catalysis & Reflux: Add concentrated H₂SO₄ (5 mol%) as a catalyst. Heat the mixture under reflux (approx. 65 °C) for 8–12 hours[1]. Excess methanol drives the equilibrium toward the ester product.

  • Isolation: Neutralize the acid catalyst with saturated NaHCO₃, extract the organic layer using diethyl ether, and dry over anhydrous Na₂SO₄.

Self-Validating Purity Checks

Prior to boiling point determination, the crude product must undergo fractional distillation or column chromatography[1].

  • Validation Step: Run a Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The sample must demonstrate >98.0% chromatographic purity . If the methanol solvent peak is still present, the sample must be placed under high vacuum to strip residual volatiles.

High-Precision Boiling Point Determination Protocol

Methodological Rationale

For research-grade esters, the Modified Siwoloboff Method is preferred over macro-distillation because it requires minimal sample volume (0.5 mL) and prevents prolonged thermal degradation of the double bond.

Step-by-Step Siwoloboff Procedure

This protocol is designed as a self-validating system, ensuring environmental variables do not skew the data.

Step 1: System Calibration

  • Action: Calibrate the digital thermocouple using a highly pure reference standard with a known boiling point in a similar range (e.g., HPLC-grade Toluene, BP 110.6 °C).

  • Causality: Thermocouples can experience non-linear drift at temperatures exceeding 100 °C. Calibration ensures absolute accuracy within the target 150–160 °C window.

Step 2: Sample Preparation

  • Action: Draw 0.5 mL of the purified methyl 2-(cyclopent-1-en-1-yl)acetate into a glass micro-capillary tube. Seal one end of a smaller "bell" capillary and insert it, open-end down, into the sample tube. Attach this assembly directly to the calibrated thermocouple.

Step 3: Controlled Heating Profile

  • Action: Submerge the assembly in a transparent silicone oil bath. Heat the bath rapidly to 130 °C, then strictly reduce the ramp rate to 1 °C per minute .

  • Causality: A slow, controlled ramp rate near the expected boiling point eliminates thermal lag between the oil bath, the glass capillary, and the ester, preventing false-high readings.

Step 4: Thermodynamic Equilibrium Observation

  • Action: Observe the bell capillary. As the ester approaches its boiling point, isolated bubbles will escape. The temperature at which a continuous, rapid stream of bubbles emerges is recorded as T1​ .

  • Action: Immediately turn off the heat source. The exact temperature at which the bubbling stops and the liquid ester is drawn back up into the bell capillary is recorded as T2​ .

  • Validation: The true uncorrected boiling point is the average of T1​ and T2​ . This dual-point verification confirms that the vapor pressure of the ester exactly equals the atmospheric pressure.

Step 5: Barometric Pressure Correction

  • Action: Record the ambient barometric pressure ( P ) in mmHg using a laboratory barometer. Apply the Sydney Young equation to correct the observed boiling point ( Tobs​ ) to standard pressure (760 mmHg):

    Tcorrected​=Tobs​+c⋅(760−P)⋅(273.15+Tobs​)

    (Note: For esters, the constant c≈0.00012 ).

Experimental Workflow Visualization

The following diagram illustrates the logical progression from raw material synthesis to the validated thermodynamic measurement of the ester.

BP_Workflow Start Raw Material: 2-(cyclopent-1-en-1-yl)acetic acid Synthesis Esterification (MeOH, H2SO4, Reflux) Start->Synthesis Purification Fractional Distillation & Chromatographic Isolation Synthesis->Purification PurityCheck Purity Validation (GC-MS > 98%) Purification->PurityCheck BP_Setup Micro-Boiling Point Setup (Siwoloboff Method) PurityCheck->BP_Setup Measurement Temperature Recording at 760 mmHg BP_Setup->Measurement Calibration System Calibration (Toluene Standard) Calibration->BP_Setup Correction Barometric Correction (Sydney Young Eq.) Measurement->Correction Result Final Boiling Point: 150–160 °C Correction->Result

Workflow for the synthesis, purification, and boiling point determination of the target ester.

References

  • Methyl hexanoate | C7H14O2 | CID 7824 . PubChem - National Institutes of Health (NIH). Retrieved from: [Link]

  • Methyl cyclopentylacetate | CAS#:2723-38-8 . Chemsrc. Retrieved from:[Link]

Sources

hydrophobic characteristics of methyl 2-(cyclopent-1-en-1-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Hydrophobic Profiling of Methyl 2-(cyclopent-1-en-1-yl)acetate: A Technical Whitepaper

Executive Summary

Methyl 2-(cyclopent-1-en-1-yl)acetate (CAS: 21622-07-1) is a critical ester intermediate heavily utilized in organic synthesis, material sciences, and pharmaceutical development 1. A defining physicochemical parameter of this molecule is its distinct hydrophobic character, which dictates its solubility, reactivity, and biological partitioning 1. This whitepaper provides an in-depth analysis of its hydrophobic mechanisms and establishes self-validating experimental protocols for its quantification.

Structural Determinants of Hydrophobicity

The amphiphilic-like nature of methyl 2-(cyclopent-1-en-1-yl)acetate is heavily skewed toward lipophilicity due to its specific molecular architecture 1. The molecule (C8H12O2) consists of two primary domains:

  • The Cyclopentenyl Core: This five-membered, unsaturated carbon ring acts as the primary lipophilic driver. The lack of polarizable heteroatoms within the ring ensures minimal interaction with aqueous solvent networks, forcing the molecule to partition into non-polar environments to minimize thermodynamic penalty.

  • The Methyl Ester Moiety: While the ester group (-COOCH3) introduces a localized dipole and functions as a weak hydrogen bond acceptor, it lacks hydrogen bond donors. This restricts its hydration capacity. Consequently, the compound is readily soluble in organic solvents (e.g., ethanol, ether) but exhibits markedly reduced solubility in water 1.

Table 1: Physicochemical Properties Influencing Hydrophobicity

ParameterValue / CharacteristicMechanistic Impact on Hydrophobicity
Molecular Formula C8H12O2 1High carbon-to-oxygen ratio (4:1) heavily favors lipophilic partitioning.
Molecular Weight 140.18 g/mol 1Low molecular weight facilitates unhindered passive membrane diffusion.
Appearance Colorless to pale yellow liquid 1Standard physical state indicates moderate intermolecular dispersion forces.
Boiling Point 150–160 °C 1Reflects dipole-dipole interactions from the ester, but dominated by van der Waals forces.
Aqueous Solubility Poor / Less Soluble 1Hydration is thermodynamically unfavorable due to the bulky hydrophobic ring.
Organic Solubility Soluble (Ethanol, Ether) 1Confirms strong affinity for non-polar and moderately polar lipid-like environments.

Mechanistic Pathway: Structural Influence on Partitioning

Understanding how the distinct functional groups of methyl 2-(cyclopent-1-en-1-yl)acetate interact with biological or synthetic interfaces is crucial for formulation and derivative synthesis. The diagram below illustrates the causal relationship between the molecule's structural domains and its macroscopic behavior.

Structure S1 Methyl 2-(cyclopent-1-en-1-yl)acetate (Amphiphilic-like Profile) S2 Cyclopentenyl Ring (Lipophilic Domain) S1->S2 S3 Methyl Ester Group (Polar/H-Bond Acceptor) S1->S3 S4 Membrane Permeability (Passive Lipid Diffusion) S2->S4 Drives S5 Aqueous Solubility (Thermodynamically Limited) S2->S5 Restricts S3->S4 Modulates S3->S5 Enhances slightly

Bifunctional structural contributions to the hydrophobic profile and membrane permeability.

Experimental Methodologies: Validating Hydrophobicity

To ensure trustworthiness in drug development and material science, the quantification of hydrophobicity cannot rely solely on computational models. The following protocols are designed as self-validating systems to empirically measure the 2.

Protocol 1: Shake-Flask Determination of Partition Coefficient (LogP)

Causality & Rationale: The shake-flask method measures the true thermodynamic equilibrium of the compound between a lipid surrogate (n-octanol) and water. This protocol is self-validating because it demands a strict mass balance calculation. If the sum of the compound quantified in both phases does not equal the initial input mass, the assay is flagged for volatilization or adsorption errors, ensuring absolute data integrity.

Step-by-Step Methodology:

  • Phase Pre-saturation: Vigorously stir equal volumes of n-octanol and highly purified water (Milli-Q) for 24 hours at 25°C. Allow phases to separate. Rationale: This prevents volumetric shifts during the assay caused by the solvents partitioning into one another.

  • Stock Solution Preparation: Dissolve exactly 10.0 mg of methyl 2-(cyclopent-1-en-1-yl)acetate in 1.0 mL of the pre-saturated n-octanol.

  • Equilibration: In a borosilicate glass vial with a PTFE-lined cap, combine 0.5 mL of the organic stock solution with 5.0 mL of pre-saturated water. Rationale: A 1:10 organic-to-aqueous volume ratio compensates for the compound's high lipophilicity, ensuring the aqueous concentration remains above the analytical limit of detection.

  • Agitation: Mount the vial on a rotary mixer and invert gently at 50 rpm for 24 hours at a strictly controlled 25°C. Rationale: Vigorous shaking induces micro-emulsions, which artificially inflate the apparent aqueous concentration and ruin the measurement.

  • Phase Separation: Centrifuge the biphasic mixture at 3000 x g for 20 minutes to achieve absolute phase resolution.

  • Analytical Quantification: Extract aliquots from both layers using a precision syringe. Analyze via HPLC-UV (C18 column, Isocratic Acetonitrile/Water 60:40, UV detection at 210 nm).

  • Validation & Calculation: Calculate the partition coefficient using the formula: LogP = log10([Octanol] /[Water]). Validate the assay by confirming mass recovery: (Volume_octanol × [Octanol]) + (Volume_aqueous × [Water]) = Initial Mass Input. A recovery of 95-105% validates the result.

G N1 Compound Preparation (Methyl 2-(cyclopent-1-en-1-yl)acetate) N2 Aqueous/Octanol Equilibration (24h at 25°C, 50 rpm) N1->N2 N3 Phase Separation (Centrifugation at 3000 x g) N2->N3 N4 Aqueous Phase Analysis (HPLC-UV) N3->N4 N5 Octanol Phase Analysis (HPLC-UV) N3->N5 N6 LogP Calculation & Mass Balance Validation N4->N6 N5->N6

Workflow for determining the partition coefficient (LogP) via the shake-flask method.

Protocol 2: Kinetic Aqueous Solubility via Nephelometry

Causality & Rationale: While LogP measures equilibrium partitioning, kinetic solubility determines the maximum concentration the compound can reach in an aqueous buffer before precipitating. Nephelometry (light scattering) provides a rapid, self-validating optical readout. The baseline scattering of the pure buffer serves as an internal control; any deviation directly correlates to the formation of insoluble hydrophobic aggregates.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a highly concentrated 10 mM stock of methyl 2-(cyclopent-1-en-1-yl)acetate in pure DMSO.

  • Serial Dilution: Create a concentration gradient (10 µM to 500 µM) by spiking the DMSO stock into Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well plate. Ensure the final DMSO concentration never exceeds 1% to prevent solvent-induced solubility artifacts.

  • Incubation: Seal and incubate the plate at 37°C for 2 hours to mimic physiological conditions and allow for aggregate formation.

  • Nephelometric Reading: Measure the light scattering of each well using a microplate nephelometer.

  • Data Interpretation: Plot light scattering against compound concentration. The kinetic solubility limit is identified at the inflection point—the lowest concentration where light scattering significantly and consistently deviates from the buffer baseline.

Conclusion

The hydrophobic profile of methyl 2-(cyclopent-1-en-1-yl)acetate is a fundamental characteristic driven by its carbon-dense cyclopentenyl ring, making it highly soluble in organic media while restricting its aqueous integration 1. By employing rigorous, self-validating methodologies like mass-balanced shake-flask assays and nephelometric solubility testing, researchers can accurately quantify these properties. This precision is essential for optimizing its use as an intermediate in complex organic syntheses and predicting its behavior in pharmaceutical formulations 3.

References

  • Title: Buy methyl 2-(cyclopent-1-en-1-yl)acetate (EVT-3186777)
  • Title: Methyl 2-(cyclopent-1-en-1-yl)
  • Title: Methyl 2-(cyclopent-1-en-1-yl)acetate, 95% Purity ...

Sources

Methodological & Application

Application Note: High-Purity Isolation of Methyl 2-(cyclopent-1-en-1-yl)acetate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of methyl 2-(cyclopent-1-en-1-yl)acetate from a crude synthetic reaction mixture. The target compound, an α,β-unsaturated ester, is a valuable intermediate in organic synthesis, particularly for pharmaceuticals and fragrances.[1] Achieving high purity is critical for subsequent synthetic steps. This guide details a robust normal-phase flash column chromatography method, including mobile phase selection via Thin-Layer Chromatography (TLC), column packing, sample loading, and fraction analysis. The principles discussed are broadly applicable to the purification of moderately polar organic molecules.

Introduction and Principle of Separation

Methyl 2-(cyclopent-1-en-1-yl)acetate is commonly synthesized via the Horner-Wadsworth-Emmons (HWE) reaction between cyclopentanone and a phosphonate ylide.[2] While efficient, this reaction generates byproducts, including water-soluble phosphate salts and potentially unreacted starting materials.[2][3] The primary purification challenge is the removal of these impurities to isolate the target ester with high fidelity.

This protocol employs normal-phase flash chromatography, a preparative liquid chromatography technique that utilizes a polar stationary phase (silica gel) and a less polar mobile phase.[4][5] The separation is governed by the principle of differential adsorption; polar molecules in the crude mixture will have a stronger affinity for the polar silica gel and will thus move through the column more slowly.[6] Non-polar compounds interact weakly with the stationary phase and are eluted more quickly by the mobile phase.[7] By carefully selecting the mobile phase composition, a clean separation between the target ester and any impurities can be achieved. Flash chromatography, which uses positive pressure to accelerate solvent flow, is preferred over traditional gravity chromatography for its speed and higher resolution.

Pre-Purification: Developing the Solvent System with TLC

Before committing to a large-scale column, it is imperative to develop an optimal mobile phase using Thin-Layer Chromatography (TLC).[8] TLC is a rapid, small-scale analytical technique that effectively predicts the separation achievable on a flash column.[9]

Objective: To find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4. This Rf range ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening and excessive solvent use).[10]

Protocol: TLC Method Development

  • Prepare TLC Chambers: Add a few milliliters of various test solvent systems (e.g., different ratios of Hexane:Ethyl Acetate) to separate developing chambers. Place a piece of filter paper in each to saturate the chamber atmosphere.

  • Spot the Plate: Using a capillary tube, spot the crude reaction mixture onto the baseline of a silica gel TLC plate. It is also beneficial to spot the starting materials (e.g., cyclopentanone) as standards, if available.

  • Develop the Plate: Place the spotted TLC plate into a chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[9] If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate or vanillin).

  • Calculate Rf: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[8]

    • Rf = (Distance from baseline to spot center) / (Distance from baseline to solvent front)

  • Optimize: Adjust the ratio of the polar solvent (Ethyl Acetate) to the non-polar solvent (Hexane) until the target product spot has an Rf in the desired 0.2-0.4 range. A higher concentration of ethyl acetate will increase the Rf values of all components.

Parameter Description Target Value
Stationary Phase Silica Gel 60 F254 TLC PlatesN/A
Mobile Phase Hexane:Ethyl AcetateStart with 9:1, adjust as needed
Target Rf Methyl 2-(cyclopent-1-en-1-yl)acetate0.2 - 0.4
Visualization UV Light (254 nm) and/or Potassium Permanganate StainN/A

Table 1: Parameters for TLC Method Development.

Detailed Protocol: Flash Column Chromatography

This protocol assumes a crude sample size of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different sample masses.

Materials and Reagents:

  • Glass chromatography column (e.g., 40-50 mm diameter)

  • Silica Gel (230-400 mesh)[10]

  • Sand (acid-washed)

  • Crude methyl 2-(cyclopent-1-en-1-yl)acetate

  • Optimized Mobile Phase (Hexane:Ethyl Acetate)

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and visualization tools

  • Pressurized air or nitrogen source

Step 1: Column Packing (Slurry Method)

The slurry packing method is superior for achieving a homogenous, air-free stationary phase, which is critical for high-resolution separation.[6]

  • Preparation: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.[11]

  • Make the Slurry: In a beaker, mix an appropriate amount of silica gel (typically 30-50 times the weight of the crude sample) with the initial, least polar mobile phase to form a free-flowing slurry.[12]

  • Pack the Column: With the stopcock open, pour the slurry into the column using a funnel. Continuously tap the side of the column gently to help the silica pack evenly and dislodge any air bubbles.[6]

  • Finalize Packing: Once all the silica has been added, add another ~1 cm layer of sand on top to protect the silica bed from disturbance during solvent and sample addition.[12] Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, never let the silica bed run dry.

Step 2: Sample Loading (Dry Loading)

For optimal separation, the sample should be introduced to the column in the most concentrated band possible. Dry loading is highly recommended as it prevents the dissolution of the sample in a solvent that may be stronger than the initial mobile phase, which would cause band broadening.[13]

  • Adsorb Sample: Dissolve the crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add Silica: Add a small amount of silica gel (approx. 1-2 times the weight of the crude sample) to the solution.

  • Evaporate: Thoroughly remove the solvent under reduced pressure (using a rotary evaporator) until a free-flowing powder is obtained.

  • Load Column: Carefully add the dry, sample-adsorbed silica onto the top layer of sand in the packed column.

Step 3: Elution and Fraction Collection
  • Elution: Carefully add the mobile phase to the column, ensuring not to disturb the top layer. Apply gentle pressure from an air or nitrogen line to achieve a steady flow rate (e.g., ~5 cm/minute drop rate).

  • Gradient vs. Isocratic:

    • Isocratic Elution: Use the single, optimized solvent system from the TLC analysis throughout the entire separation. This is simpler but may be slow if impurities are far apart in polarity.

    • Gradient Elution (Recommended): Start with a less polar solvent system (e.g., 95:5 Hexane:EtOAc) to elute very non-polar impurities first. After a few column volumes, gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:EtOAc) to elute the target compound in a sharp band.

  • Fraction Collection: Collect the eluate in a series of numbered test tubes. The size of the fractions should be proportional to the column size (e.g., 10-20 mL fractions for a 40 mm column).

Step 4: Fraction Analysis and Product Isolation
  • Monitor with TLC: Spot every few fractions onto a TLC plate to track the elution of the compounds.[14] Use the same mobile phase as the column for developing the TLC plate.

  • Pool Fractions: Once the analysis is complete, combine all fractions that contain only the pure desired product.

  • Concentrate: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified methyl 2-(cyclopent-1-en-1-yl)acetate.

  • Confirm Purity: Assess the purity of the final product by 1H NMR, GC-MS, or by running a final TLC, which should show a single spot.[14]

Workflow Visualization

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development Pack 2. Column Packing (Slurry Method) TLC->Pack Determines Mobile Phase Load 3. Sample Loading (Dry Loading) Pack->Load Elute 4. Elution (Gradient Recommended) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. Fraction Analysis (TLC) Collect->Analyze Pool 7. Pool Pure Fractions Analyze->Pool Identify pure fractions Concentrate 8. Solvent Removal Pool->Concentrate Pure Pure Product Concentrate->Pure

Caption: Workflow for the purification of methyl 2-(cyclopent-1-en-1-yl)acetate.

Troubleshooting

Problem Potential Cause(s) Solution(s)
Poor Separation (Overlapping Spots) - Mobile phase is too polar (high Rf).- Column was overloaded with sample.- Sample band was too diffuse (improper loading).- Decrease the polarity of the mobile phase (less ethyl acetate).- Use a larger column or less sample (maintain >30:1 silica:sample ratio).- Ensure sample is loaded using the dry-loading technique in a narrow band.
Cracked or Channeled Silica Bed - Column was allowed to run dry.- Packing was not uniform.- Re-pack the column. Ensure the solvent level never drops below the top of the silica. Pack using a well-mixed slurry and tap gently to settle.
Compound Won't Elute - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution).
Low Recovery of Product - Compound is irreversibly adsorbed to the silica.- Some product was discarded in mixed fractions.- For acidic/basic compounds, consider adding a small amount of acid/base (e.g., 0.5% triethylamine for basic compounds) to the mobile phase.[12]- Re-run the mixed fractions on a second column if the quantity is significant.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Removal of Phosphate Byproducts in Horner-Wadsworth-Emmons Reactions. BenchChem.
  • Aryal, S. (2026, March 7). Flash Chromatography: Principle, Parts, Steps, Examples, Uses. Microbe Notes.
  • EvitaChem. (n.d.). methyl 2-(cyclopent-1-en-1-yl)acetate. EvitaChem.
  • Sorbead India. (n.d.). For Examination of Reactions - Column Chromatography. Sorbead India.
  • Biotage. (2023, January 19). What is the Chemistry Behind Normal-Phase Flash Chromatography?. Biotage.
  • University of Glasgow. (n.d.). SOP: FLASH CHROMATOGRAPHY. University of Glasgow School of Chemistry.
  • Santai Technologies. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Santai Technologies.
  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Sorbent Technologies, Inc.
  • EAG Laboratories. (n.d.). Thin-Layer Chromatography | TLC. EAG Laboratories.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia.
  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Phenomenex.
  • Journal of Chromatographic Science. (2008). General methods for flash chromatography using disposable columns. PMC.
  • Organic Syntheses. (n.d.). preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Organic Syntheses Procedure.
  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
  • OpenOChem Learn. (n.d.). Flash Chromatography. OpenOChem Learn.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Horner-Wadsworth-Emmons Reaction. TCI Chemicals.
  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech, Inc.
  • University of York. (n.d.). Thin Layer Chromatography. University of York Chemistry Teaching Labs.
  • University of California, Irvine. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. UCI Department of Chemistry.
  • REACH Devices. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. REACH Devices.
  • McMaster University. (n.d.). Column chromatography. McMaster University.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.

Sources

Application Note: Methyl 2-(cyclopent-1-en-1-yl)acetate in Pharmaceutical Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Strategic Relevance

In modern pharmaceutical drug discovery, the design of conformationally restricted scaffolds is paramount for achieving high target affinity and selectivity. Methyl 2-(cyclopent-1-en-1-yl)acetate (MCEA) has emerged as a highly versatile, bifunctional building block. Featuring a rigid cyclopentene ring and a reactive acetate side chain, MCEA serves as a critical intermediate in the synthesis of complex therapeutics, including prostaglandin analogs, JAK inhibitors, and antiviral nucleosides.

As a Senior Application Scientist, I have found that the true synthetic value of MCEA lies in its orthogonal reactivity. The endocyclic double bond allows for stereoselective functionalization (e.g., epoxidation, dihydroxylation), while the ester group provides a reliable handle for amidation, reduction, or cross-coupling. This guide details the physicochemical profiling, mechanistic synthesis, and downstream functionalization of MCEA, providing field-proven, self-validating protocols for bench scientists.

Physicochemical Profiling & Structural Analysis

MCEA is a hydrophobic ester that is typically handled as a liquid at room temperature. Its physical properties make it highly amenable to standard organic laboratory techniques, including distillation and flash chromatography[1].

Table 1: Physicochemical Properties of MCEA
PropertyValueStructural Significance
Chemical Name Methyl 2-(cyclopent-1-en-1-yl)acetateCore scaffold for cyclopentane-based drugs.
CAS Number 21622-07-1Industry-standard identifier for procurement.
Molecular Formula C₈H₁₂O₂Low molecular weight ideal for fragment-based design.
Molecular Weight 140.18 g/mol High atom economy in multi-step syntheses.
Boiling Point ~150–160 °CPermits purification via vacuum distillation.
SMILES COC(=O)CC1=CCCC1Useful for in silico docking and modeling.

Mechanistic Insight: The Role of I-Strain A critical mechanistic feature of MCEA is the thermodynamic stability of its endocyclic double bond. In five-membered rings, exocyclic double bonds suffer from severe internal strain (Brown's I-strain). Consequently, the β,γ-unsaturated isomer (MCEA) is thermodynamically favored over the conjugated α,β-unsaturated isomer (methyl cyclopentylideneacetate). This principle is widely exploited in asymmetric functionalization and cycloaddition methodologies, where the β,γ-unsaturated system provides a superior reactive profile[2].

Synthetic Methodology: Horner-Wadsworth-Emmons & Isomerization

The most robust method for synthesizing MCEA involves a Horner-Wadsworth-Emmons (HWE) olefination of cyclopentanone, followed by a base-catalyzed thermodynamic isomerization.

SynthWorkflow A Cyclopentanone + Trimethyl phosphonoacetate B Methyl cyclopentylideneacetate (Exocyclic Alkene) A->B HWE Olefination (NaH, THF, 0°C) C Methyl 2-(cyclopent-1-en-1-yl)acetate (Endocyclic Alkene) B->C Thermodynamic Isomerization (NaOMe, MeOH, Reflux)

Fig 1. Synthetic workflow and thermodynamic isomerization of MCEA.

Protocol 1: Synthesis of MCEA

Self-Validating System: The HWE reaction progress is self-indicating; the cessation of hydrogen gas evolution confirms complete phosphonate carbanion formation.

Step 1: HWE Olefination

  • Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert argon atmosphere. Causality: NaH ensures irreversible, quantitative deprotonation of the phosphonate, driving the equilibrium forward.

  • Dropwise add trimethyl phosphonoacetate (1.1 eq). Observe the evolution of H₂ gas. Wait until bubbling ceases (approx. 30 mins).

  • Add cyclopentanone (1.0 eq) dropwise. Stir for 2 hours at room temperature.

  • Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Dry over MgSO₄, filter, and concentrate to yield crude methyl cyclopentylideneacetate.

Step 2: Thermodynamic Isomerization

  • Dissolve the crude intermediate in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide (0.2 eq). Causality: Sodium methoxide is specifically chosen to match the methyl ester, preventing transesterification side products that would occur if ethoxide or bulkier bases were employed.

  • Reflux at 65 °C for 12 hours.

  • Concentrate the mixture, partition between water and diethyl ether. Purify via silica gel flash chromatography (Hexanes:EtOAc 9:1) to isolate pure MCEA.

Table 2: Optimization of Isomerization Conditions
Base / SolventTempTimeConversion to MCEAMechanistic Rationale
DBU / THF25 °C24 h15%Weak driving force; poor equilibration at room temp.
t-BuOK / t-BuOH80 °C6 h65%Steric hindrance of t-butoxide limits efficient γ-deprotonation.
NaOMe / MeOH 65 °C 12 h >95% Ideal thermodynamic equilibration; prevents transesterification.

Downstream Pharmaceutical Functionalization

Once synthesized, MCEA is typically functionalized to build complex drug scaffolds. A premier example is the epoxidation of the endocyclic double bond, which primes the ring for nucleophilic opening by amines—a common motif in target-specific inhibitors.

Downstream MCEA Methyl 2-(cyclopent-1-en-1-yl)acetate (MCEA) Epoxide Epoxide Intermediate (6-oxabicyclo[3.1.0]hexane scaffold) MCEA->Epoxide Epoxidation (mCPBA, DCM) Amide Amide Derivative (via Saponification/HATU) MCEA->Amide Ester Functionalization Drug Functionalized Cyclopentane Drug Scaffold Epoxide->Drug Nucleophilic Ring Opening Amide->Drug Target Binding Optimization

Fig 2. Downstream functionalization of MCEA into pharmaceutical scaffolds.

Protocol 2: Epoxidation of MCEA for Drug Scaffolds

Self-Validating System: Complete consumption of the alkene can be rapidly validated via TLC using a KMnO₄ stain. The disappearance of the rapid-bleaching alkene spot confirms full conversion to the epoxide.

  • Preparation: Dissolve MCEA (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C using an ice bath. Causality: DCM serves as an unreactive, non-coordinating solvent that stabilizes the transition state of the electrophilic oxygen transfer.

  • Epoxidation: Slowly add mCPBA (77% purity, 1.2 eq) in small portions. Causality: Portion-wise addition controls the exothermic peroxy acid reaction, and maintaining 0 °C suppresses unwanted Baeyer-Villiger oxidation of trace impurities.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 8:2, KMnO₄ stain).

  • Work-up: Quench with saturated aqueous Na₂S₂O₃ to reduce unreacted mCPBA. Wash the organic layer with saturated aqueous NaHCO₃ (3x) to remove the m-chlorobenzoic acid byproduct.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield methyl 2-(6-oxabicyclo[3.1.0]hexan-1-yl)acetate, ready for nucleophilic ring-opening.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Methyl 2-(cyclopent-1-en-1-yl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development teams and synthetic chemists through the scale-up of cyclopentene derivatives. Methyl 2-(cyclopent-1-en-1-yl)acetate is a critical intermediate in organic synthesis and pharmaceutical development due to its reactive acetate functional group and endocyclic double bond [1].

However, synthesizing this ester from its precursor, 2-(cyclopent-1-en-1-yl)acetic acid [2], presents specific thermodynamic and kinetic challenges. The primary failure modes include incomplete conversion, double-bond migration (isomerization), and ring oxidation. This guide provides self-validating protocols, mechanistic causality, and troubleshooting matrices to help you consistently achieve >90% yields.

Synthesis Pathways & Mechanistic Overview

Achieving high yields requires strict control over reaction kinetics. The cyclopentenyl double bond is highly sensitive to harsh acidic conditions and elevated temperatures. When exposed to excess heat, the double bond can migrate to the thermodynamically favored exocyclic position or undergo unwanted ring oxidation.

Below are the three primary validated pathways for the esterification of 2-(cyclopent-1-en-1-yl)acetic acid[1].

Synthesis A 2-(cyclopent-1-en-1-yl) acetic acid B Fischer Esterification (H2SO4, MeOH, Reflux) A->B 8-12h C Steglich Esterification (DCC, DMAP, MeOH, 25°C) A->C 2h D Microwave Irradiation (Neat MeOH, 100°C, 300W) A->D 20 min E Methyl 2-(cyclopent-1-en-1-yl) acetate B->E 85-92% Yield C->E High Yield D->E 95% Yield

Reaction pathways for the esterification of 2-(cyclopent-1-en-1-yl)acetic acid.

Validated Experimental Protocols

To ensure reproducibility, every protocol described below acts as a self-validating system. By monitoring the specific intermediates and physical changes, you can verify the reaction's progress in real-time.

Protocol A: Microwave-Assisted Solvent-Free Esterification (Recommended for Yield & Speed)

Causality: Microwave irradiation provides rapid, uniform volumetric heating, overcoming the activation energy barrier in minutes rather than hours. Operating solvent-free with neat methanol drives the equilibrium forward via Le Chatelier's principle while eliminating the need for strong acid catalysts that cause alkene isomerization [1].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vessel, combine 2-(cyclopent-1-en-1-yl)acetic acid (1.0 equiv) with neat anhydrous methanol (3.0 equiv). Do not add any acid catalyst.

  • Irradiation: Seal the vessel and subject the mixture to microwave irradiation at 300W, maintaining a temperature of 100°C for exactly 20 minutes[1].

  • Cooling & Venting: Allow the vessel to cool completely to room temperature before carefully venting any pressure build-up.

  • Purification: Concentrate the mixture under reduced pressure to remove excess methanol. The crude product typically exhibits 95% conversion and can be purified via short-path distillation to isolate pure methyl 2-(cyclopent-1-en-1-yl)acetate [1].

Protocol B: Steglich Esterification (Recommended for Sensitive Substrates)

Causality: Carbodiimide coupling (DCC) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP acts as a superior acyl transfer catalyst. This pathway proceeds at room temperature, completely avoiding the thermal degradation and ring oxidation associated with refluxing conditions [1].

Step-by-Step Methodology:

  • Activation: Dissolve 2-(cyclopent-1-en-1-yl)acetic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0°C.

  • Coupling Agents: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Stir for 10 minutes. Self-validation: The solution will begin to turn cloudy as dicyclohexylurea (DCU) precipitates.

  • Esterification: Add anhydrous methanol (1.5 equiv) dropwise.

  • Reaction: Allow the mixture to warm to 25°C and stir for 2 hours[1].

  • Work-up: Filter the precipitated DCU by-product. Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

Quantitative Data Summaries

Use the table below to select the optimal reaction conditions based on your laboratory's equipment and target purity profiles.

Synthesis MethodCatalyst / ReagentsTemperatureTimeConversion / YieldKey Advantage
Acid-Catalyzed (Fischer) H₂SO₄ (5 mol%), MeOHReflux (<60°C)8–12 h85–92%Standard, low-cost reagents
Steglich Esterification DCC, DMAP, MeOH25°C2 hHighAvoids ring oxidation & isomerization
Microwave-Assisted None (Neat MeOH)100°C (300W)20 min95%Solvent-free, fastest reaction time

Troubleshooting Guides & FAQs

Troubleshooting Start Low Yield of Target Ester? Q1 Is unreacted starting material present? Start->Q1 Q2 Are there double-bond migration by-products? Start->Q2 Sol1 Shift equilibrium: Increase MeOH ratio (3:1) Q1->Sol1 Yes Sol3 Check for ring oxidation; purge with N2 Q1->Sol3 No, but mass is lost Sol2 Lower temp to <60°C or switch to Steglich method Q2->Sol2 Yes

Troubleshooting logic for resolving low yields in cyclopentenyl esterification.

Q1: My Fischer esterification stalls at 70% conversion. How do I push it to completion?

A1: This is a classic equilibrium limitation. In acid-catalyzed esterification, water is a stoichiometric by-product that drives the reverse reaction (hydrolysis).

  • Resolution: Increase the molar ratio of methanol to 3:1 to shift the equilibrium toward the ester [1]. Alternatively, if scaling up, utilize a Soxhlet extractor with molecular sieves to continuously remove water from the refluxing solvent.

Q2: I am seeing multiple peaks in my NMR corresponding to different alkene isomers. What went wrong?

A2: You are observing thermodynamic double-bond migration. The cyclopentenyl double bond is highly sensitive to harsh acidic conditions and elevated temperatures. When refluxing with concentrated H₂SO₄ at temperatures >60°C, dehydration by-products and isomerization occur [1].

  • Resolution: Strictly monitor your oil bath to keep the internal reaction temperature below 60°C. If isomerization persists, abandon the Fischer method and switch to the Steglich esterification (Protocol B), which operates at 25°C and avoids strong acids entirely.

Q3: During downstream side-chain elaboration (enolate alkylation), I am getting significant dialkylation. How can I improve monoalkylation selectivity?

A3: The α-position of the acetate moiety is highly reactive. When using classical enolate generation (NaH in THF at −78°C), dialkylation is a kinetic artifact caused by a high localized concentration of the primary alkyl halide (e.g., methyl iodide) [1].

  • Resolution: You must add the alkyl halide extremely slowly (via syringe pump) to the pre-formed enolate. Alternatively, switch to Phase-Transfer Catalysis (PTC). Using benzyltriethylammonium chloride (0.5 mol%) in a biphasic NaOH(aq)/CH₂Cl₂ system at 25°C facilitates controlled monoalkylation within 3 hours, achieving ~80% yield while minimizing enolate hydrolysis [1].

References

  • Title: Buy methyl 2-(cyclopent-1-en-1-yl)acetate (EVT-3186777)
  • Source: cymitquimica.
  • Title: Methyl (cyclopent-1-en-1-yl)

Technical Support Center: Synthesis & Catalyst Optimization for Methyl 2-(cyclopent-1-en-1-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges regarding the esterification of β,γ -unsaturated carboxylic acids. The synthesis of methyl 2-(cyclopent-1-en-1-yl)acetate from 2-(cyclopent-1-en-1-yl)acetic acid is highly sensitive to catalyst concentration. Improper optimization leads to double-bond isomerization, lactonization, and reduced yields.

This guide provides mechanistic troubleshooting, quantitative data, and validated protocols to ensure high-fidelity synthesis.

Part 1: Troubleshooting FAQs

Q1: Why am I seeing a mixture of double-bond isomers in my GC/NMR analysis during acid-catalyzed esterification? A: You are likely observing the formation of the exocyclic isomer, methyl 2-cyclopentylideneacetate. According to Brown's rule (I-Strain theory), endocyclic double bonds are thermodynamically favored in five-membered rings due to reduced torsional strain[1]. However, high concentrations of Brønsted acid catalysts (e.g., >5 mol% H2​SO4​ ) lower the activation barrier for alkene protonation. This shifts the reaction from strict kinetic control to a thermodynamic equilibrium, resulting in a mixture of the β,γ -unsaturated (cyclopent-1-enyl) and α,β -unsaturated (cyclopentylidene) isomers[2]. To prevent this, strictly limit your acid catalyst to 1–2 mol%.

Q2: My reaction yield is low, and I am isolating a heavy, non-volatile byproduct. What is causing this? A: This is a classic symptom of catalyst overloading. When the acid catalyst concentration exceeds 5–10 mol%, the endocyclic double bond becomes susceptible to protonation, forming a tertiary or secondary carbocation on the cyclopentane ring. This intermediate can undergo two destructive pathways:

  • Lactonization: Intramolecular attack by the carboxylic ester oxygen, forming a γ -lactone.

  • Oligomerization: Intermolecular attack by other cyclopentene molecules. Solution: Reduce the catalyst concentration and compensate for the slower reaction rate by driving the equilibrium forward using a Dean-Stark apparatus or a large molar excess of anhydrous methanol with molecular sieves.

Q3: Are there alternative catalytic methods that avoid strong acids entirely? A: Yes. If your substrate is highly sensitive to isomerization, we strongly recommend abandoning Fischer esterification in favor of the Steglich esterification[3]. By using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst, the reaction proceeds smoothly at room temperature without protonating the double bond.

Part 2: Quantitative Catalyst Optimization Data

The following table summarizes the causal relationship between catalyst concentration, target yield, and byproduct formation during the synthesis of methyl 2-(cyclopent-1-en-1-yl)acetate.

Catalyst SystemConcentrationTemp (°C)Target Yield (%)Isomerization (%)Heavy Byproducts (%)
H2​SO4​ 1 mol%6588< 2< 1
H2​SO4​ 5 mol%6575155
H2​SO4​ 10 mol%80402535
DCC / DMAP5 mol% DMAP2595Not DetectedNot Detected

Part 3: Validated Experimental Protocols

Protocol A: Optimized Acid-Catalyzed Fischer Esterification

Self-Validating Step: The use of molecular sieves and a strict 1 mol% catalyst limit ensures the reaction is driven by Le Chatelier's principle rather than brute-force acidity, preventing the degradation of the cyclopentene ring.

  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 10.0 g (79.3 mmol) of 2-(cyclopent-1-en-1-yl)acetic acid in 100 mL of anhydrous methanol.

  • Catalyst Addition: Cool the flask to 0 °C in an ice bath. Slowly add 42 μL (approx. 1 mol%) of concentrated H2​SO4​ dropwise while stirring.

  • Reflux: Add 10 g of activated 3Å molecular sieves to the flask. Attach a reflux condenser and heat the mixture to 65 °C for 8 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The target ester ( Rf​≈0.6 ) should appear without the slower-moving lactone/oligomer spots.

  • Workup: Cool to room temperature, filter out the sieves, and concentrate the methanol under reduced pressure. Dilute the residue with 100 mL diethyl ether and wash with saturated NaHCO3​ (3 × 50 mL) to quench the catalyst and remove unreacted acid.

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate to yield methyl 2-(cyclopent-1-en-1-yl)acetate.

Protocol B: Acid-Free Steglich Esterification (Recommended for High Purity)

Self-Validating Step: The precipitation of dicyclohexylurea (DCU) serves as a visual indicator of reaction progress and coupling efficiency[3].

  • Preparation: Dissolve 10.0 g (79.3 mmol) of 2-(cyclopent-1-en-1-yl)acetic acid and 3.8 g (119 mmol, 1.5 eq) of anhydrous methanol in 150 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 0.48 g (3.96 mmol, 5 mol%) of DMAP to the solution.

  • Coupling: Cool the mixture to 0 °C. Slowly add a solution of 18.0 g (87.2 mmol, 1.1 eq) of DCC in 50 mL DCM dropwise over 30 minutes.

  • Reaction: Stir at 0 °C for 5 minutes, then allow it to warm to room temperature (25 °C). Stir for 3 hours. A white precipitate (DCU) will form.

  • Workup: Filter the DCU precipitate through a Celite pad. Wash the filtrate with 0.5 M HCl (50 mL) to remove DMAP, followed by saturated NaHCO3​ (50 mL) and brine (50 mL).

  • Isolation: Dry over MgSO4​ , filter, and evaporate the solvent. Purify via short-path distillation if necessary.

Part 4: Mechanistic Workflow

The following diagram illustrates the divergent pathways based on catalyst selection and concentration.

CatalystOptimization SM 2-(cyclopent-1-en-1-yl)acetic acid + Methanol Cat Acid Catalyst (H₂SO₄) Protonation SM->Cat 1-5 mol% H₂SO₄ Steglich Steglich Esterification (DCC / DMAP) SM->Steglich Acid-Free Alternative Target Methyl 2-(cyclopent-1-en-1-yl)acetate (Target Product) Cat->Target Optimal (Kinetic Control) Iso Methyl 2-cyclopentylideneacetate (Isomerization Byproduct) Cat->Iso >5 mol% H₂SO₄ (Thermodynamic Eq.) Deg Lactones & Oligomers (Degradation Byproducts) Cat->Deg >10 mol% H₂SO₄ (Alkene Protonation) Steglich->Target High Yield, No Isomerization

Mechanistic pathways of 2-(cyclopent-1-en-1-yl)acetic acid esterification based on catalyst choice.

References

  • [2] Title: Synthesis of Novel Shikonin Derivatives and Pharmacological Effects of Cyclopropylacetylshikonin on Melanoma Cells Source: nih.gov URL:

  • [3] Title: Simple Method for the Esterification of Carboxylic Acids Source: organic-chemistry.org URL:

  • [1] Title: I-Strain as a Factor in the Chemistry of Ring Compounds Source: acs.org URL:

Sources

Technical Support Center: Solubilization Strategies for Methyl 2-(cyclopent-1-en-1-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. This guide provides field-proven troubleshooting protocols and FAQs for handling methyl 2-(cyclopent-1-en-1-yl)acetate (CAS: 21622-07-1), a highly lipophilic ester widely used as a building block in organic synthesis and a precursor in pharmaceutical development. Due to its hydrophobic cyclopentene ring and lack of hydrogen bond donors, this compound exhibits notoriously low aqueous solubility, frequently causing precipitation in biological assays and aqueous reaction media.

Diagnostic Decision Tree: Selecting a Solubilization Strategy

DecisionTree Start What is your downstream application? InVitro In Vitro Biological Assays (Cell Culture / Enzymatic) Start->InVitro InVivo In Vivo Dosing / Oral Formulation Start->InVivo Synthesis Aqueous Chemical Synthesis (e.g., Biocatalysis) Start->Synthesis CoSolvent Co-solvent System (DMSO / EtOH < 1% v/v) InVitro->CoSolvent Low Conc. (<50 µM) Cyclo Cyclodextrin Complexation (HP-β-CD) InVitro->Cyclo High Conc. (>50 µM) InVivo->Cyclo IV Administration SEDDS Lipid-Based Formulation (SEDDS / Nanoemulsion) InVivo->SEDDS Oral Bioavailability Synthesis->CoSolvent Tolerates organics Surfactant Micellar Solubilization (Tween-80 / Triton X-100) Synthesis->Surfactant Compatibility tested

Decision matrix for selecting the optimal solubilization strategy based on application.

Frequently Asked Questions (FAQs)

Q1: Why does methyl 2-(cyclopent-1-en-1-yl)acetate instantly precipitate when added to my cell culture media?

Causality & Mechanism: The compound consists of a hydrophobic cyclopentene ring and a methyl ester group. It lacks any functional groups capable of acting as hydrogen bond donors. When introduced into an aqueous environment (like DMEM or RPMI media), the water molecules are forced to form a highly ordered clathrate cage around the hydrophobic moiety, which is entropically unfavorable. To minimize this thermodynamically unstable state, the compound aggregates and precipitates out of solution.

Q2: Can I just use DMSO to dissolve it?

Yes, but with strict limitations. Methyl 2-(cyclopent-1-en-1-yl)acetate is highly soluble in neat DMSO. However, for biological assays, the final DMSO concentration must typically remain below 0.1% - 0.5% (v/v) to avoid solvent-induced cytotoxicity. If your required working concentration of the ester exceeds its aqueous solubility limit at 0.5% DMSO, you will experience "solvent crash-out" upon dilution. In these cases, you must pivot to host-guest complexation or lipid-based carriers.

Troubleshooting Guide & Validated Protocols

Strategy 1: Cyclodextrin Inclusion Complexation (HP-β-CD)

Best for: In vitro assays requiring high aqueous concentrations without organic solvent toxicity, and parenteral in vivo administration.

Mechanistic Insight: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic central cavity. The lipophilic cyclopentene ring of methyl 2-(cyclopent-1-en-1-yl)acetate fits optimally into the β-cyclodextrin cavity (which accommodates molecules the size of 1-2 aromatic rings), forming a transient, non-covalent inclusion complex [1]. This shields the hydrophobic ester from water, dramatically increasing apparent solubility while allowing the drug to dissociate reversibly at the target site.

Protocol: Co-Precipitation / Lyophilization Method

Self-Validating Check: The resulting reconstituted solution should be completely optically clear. Any turbidity indicates incomplete complexation or saturation of the host cavity.

  • Preparation of Host Solution: Dissolve 200 mg of HP-β-CD in 5 mL of molecular biology grade water (approx. 40 mg/mL). Stir at 300 rpm at room temperature until completely clear.

  • Guest Addition: Dissolve 10 mg of methyl 2-(cyclopent-1-en-1-yl)acetate in 0.5 mL of absolute ethanol.

  • Complexation: Add the ethanol solution dropwise (10 µL/sec) to the stirring HP-β-CD aqueous solution. Causality: Dropwise addition prevents localized supersaturation and irreversible precipitation of the ester.

  • Equilibration: Stir the mixture continuously for 24 hours at 25°C in a sealed vial to allow the host-guest thermodynamic equilibrium to establish.

  • Solvent Removal: Remove the ethanol via rotary evaporation under reduced pressure (30°C, 150 mbar).

  • Filtration & Lyophilization: Filter the remaining aqueous solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated ester. Freeze-dry the filtrate for 48 hours to obtain the solid inclusion complex.

CycloWorkflow Step1 1. Dissolve HP-β-CD in Water Step3 3. Dropwise Mixing & 24h Equilibration Step1->Step3 Step2 2. Dissolve Ester in Ethanol Step2->Step3 Step4 4. Evaporate EtOH & 0.22µm Filtration Step3->Step4 Step5 5. Lyophilization to Solid Powder Step4->Step5

Step-by-step workflow for generating HP-β-CD inclusion complexes.

Strategy 2: Self-Emulsifying Drug Delivery Systems (SEDDS)

Best for: In vivo oral dosing to overcome poor gastrointestinal absorption.

Mechanistic Insight: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents. Upon mild agitation in aqueous media (such as gastrointestinal fluids), they spontaneously form oil-in-water (o/w) nanoemulsions [2]. The lipophilic methyl 2-(cyclopent-1-en-1-yl)acetate partitions into the lipid core of the emulsion droplets, bypassing the aqueous solubility barrier and facilitating absorption via the intestinal lymphatic system, which simultaneously avoids first-pass hepatic metabolism[3].

Protocol: Spontaneous Emulsification

Self-Validating Check: Upon 1:100 dilution in simulated gastric fluid (0.1 N HCl), the mixture must form a transparent or slightly opalescent bluish dispersion (droplet size < 50 nm). A milky white appearance indicates macro-emulsion formation, which is prone to phase separation.

  • Excipient Blending: In a glass vial, combine 30% (w/w) Capmul MCM (lipid), 50% (w/w) Kolliphor EL (surfactant), and 20% (w/w) Transcutol HP (co-solvent).

  • Homogenization: Vortex the mixture for 2 minutes and sonicate in a water bath at 37°C for 15 minutes to ensure a homogenous, isotropic pre-concentrate.

  • Drug Loading: Add methyl 2-(cyclopent-1-en-1-yl)acetate to the pre-concentrate at a concentration of 25 mg/g.

  • Thermal Equilibration: Stir the loaded formulation at 40°C for 2 hours using a magnetic stirrer (500 rpm) until the ester is completely solubilized.

  • Cooling & Storage: Allow the formulation to cool to room temperature. Store in sealed amber vials purged with nitrogen to prevent oxidative degradation of the unsaturated cyclopentene ring.

Quantitative Data: Method Comparison

To assist in selecting the appropriate formulation, the following table summarizes the quantitative performance metrics of the primary solubilization strategies for lipophilic esters like methyl 2-(cyclopent-1-en-1-yl)acetate.

Solubilization StrategyMax Achievable ConcentrationPhysical Stability (Aqueous)Downstream CompatibilityCytotoxicity Risk
Aqueous Buffer (Control) < 0.1 mg/mLN/A (Precipitates)HighNone
DMSO Co-solvent (0.5% v/v) ~ 0.5 mg/mLLow (Prone to crash-out)Moderate (In vitro only)High (>1% v/v)
HP-β-CD Complexation 5 - 15 mg/mLHigh (> 6 months at 4°C)High (In vitro & IV)Low
SEDDS (Nanoemulsion) 20 - 50 mg/mLModerate (Droplet ripening)Moderate (Oral In vivo)Moderate (Surfactants)

References

  • Nicolaescu, O. E., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics, vol. 17, no. 3, 2025, p. 288.[Link]

  • Baghel, P., et al. "Amelioration of lipophilic compounds in regards to bioavailability as self-emulsifying drug delivery system (SEDDS)." Future Journal of Pharmaceutical Sciences, vol. 6, no. 1, 2020, p. 21.[Link]

  • Porter, C. J., et al. "Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs." Nature Reviews Drug Discovery, vol. 6, no. 3, 2007, pp. 231-248.[Link]

Technical Support Center: N-Desmethyl-diltiazem (CAS 21622-07-1)

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and troubleshooting for N-Desmethyl-diltiazem (CAS 21622-07-1) to ensure experimental success and data integrity. As an active metabolite of the calcium channel blocker Diltiazem, understanding its stability is critical for accurate pharmacological and analytical studies.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems encountered during the handling and use of N-Desmethyl-diltiazem.

Question 1: What are the recommended storage conditions for solid N-Desmethyl-diltiazem?

Answer: To ensure the long-term stability of solid N-Desmethyl-diltiazem, it is crucial to store it under controlled conditions. The optimal storage temperature will depend on the intended duration of storage.

Storage DurationRecommended TemperatureAdditional Notes
Long-term -20°CIdeal for preserving the integrity of the compound over extended periods.
Short-term 2-8°CSuitable for immediate or frequent use.

It is also imperative to protect the compound from light and moisture. Store in a tightly sealed, light-resistant container in a desiccated environment.

Question 2: I am preparing a stock solution of N-Desmethyl-diltiazem. What solvents are recommended and how should I store the solution?

Answer: N-Desmethyl-diltiazem hydrochloride is soluble in solvents such as Dimethyl Sulfoxide (DMSO) and chloroform.[1] For aqueous solutions, it is important to consider the pH and potential for hydrolysis.

For short-term storage of stock solutions (up to a few days), it is advisable to store them at 2-8°C. For longer-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or lower.

Question 3: My analytical results show a lower than expected concentration of N-Desmethyl-diltiazem. What could be the cause?

Answer: A lower than expected concentration is often indicative of degradation. Several factors could contribute to this:

  • Improper Storage: Both the solid compound and its solutions can degrade if not stored at the recommended temperatures and protected from light and moisture.

  • Hydrolysis: The ester linkage in N-Desmethyl-diltiazem is susceptible to hydrolysis, especially in neutral or alkaline aqueous solutions, leading to the formation of desacetyl-N-desmethyl diltiazem.[1]

  • Oxidation: The sulfur atom in the benzothiazepine ring can be oxidized, forming an S-oxide derivative.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can cause degradation.[1][3]

To troubleshoot, review your storage and handling procedures. Ensure that solutions are freshly prepared when possible and that all storage containers are appropriate.

Question 4: I am observing unexpected peaks in my chromatogram when analyzing N-Desmethyl-diltiazem. What could these be?

Answer: The appearance of unexpected peaks likely corresponds to degradation products. Based on the known degradation pathways of Diltiazem and its metabolites, these peaks could be:

  • Desacetyl-N-desmethyl diltiazem: A product of hydrolysis.[1]

  • N-Desmethyl-diltiazem-S-oxide: A product of oxidation.[1][3]

  • N-Nitroso-N-Des methyl Diltiazem: A potential nitrosamine impurity that can form during manufacturing or storage.[4][5][6]

To confirm the identity of these peaks, a stability-indicating analytical method coupled with mass spectrometry is recommended.

Degradation Pathways

The following diagram illustrates the potential degradation pathways of N-Desmethyl-diltiazem. Understanding these pathways is crucial for developing stable formulations and interpreting analytical data.

cluster_main N-Desmethyl-diltiazem Degradation cluster_products Degradation Products N-Desmethyl-diltiazem N-Desmethyl-diltiazem Desacetyl-N-desmethyl diltiazem Desacetyl-N-desmethyl diltiazem N-Desmethyl-diltiazem->Desacetyl-N-desmethyl diltiazem Hydrolysis N-Desmethyl-diltiazem-S-oxide N-Desmethyl-diltiazem-S-oxide N-Desmethyl-diltiazem->N-Desmethyl-diltiazem-S-oxide Oxidation N-Nitroso-N-Des methyl Diltiazem N-Nitroso-N-Des methyl Diltiazem N-Desmethyl-diltiazem->N-Nitroso-N-Des methyl Diltiazem Nitrosation

Caption: Potential degradation pathways of N-Desmethyl-diltiazem.

Experimental Protocols

To minimize degradation during experimental procedures, adhere to the following protocols.

Protocol 1: Preparation of a Standard Stock Solution
  • Equilibration: Allow the vial of solid N-Desmethyl-diltiazem to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the required amount of the compound in a low-light environment.

  • Dissolution: Dissolve the solid in a suitable solvent (e.g., DMSO for a concentrated stock). Use gentle vortexing or sonication if necessary to ensure complete dissolution.

  • Storage: Store the stock solution in a tightly sealed, light-resistant vial at -20°C for long-term storage or 2-8°C for short-term use.

Protocol 2: Handling of Aqueous Solutions
  • Buffer Selection: When preparing aqueous solutions, use a buffer with a slightly acidic pH (e.g., pH 4-5) to minimize hydrolysis.

  • Fresh Preparation: Prepare aqueous solutions fresh on the day of the experiment whenever possible.

  • Light Protection: Protect aqueous solutions from light at all times by using amber vials or by wrapping the container in aluminum foil.

  • Temperature Control: Keep aqueous solutions on ice or at 2-8°C during the experiment to slow down potential degradation.

By adhering to these guidelines, researchers can significantly reduce the risk of N-Desmethyl-diltiazem degradation, leading to more reliable and reproducible experimental outcomes.

References

  • Diltiazem Impurities Manufacturer & Supplier - Daicel Pharma Standards. (n.d.). Retrieved from [Link]

  • stability indicating assay for diltiazem and its metabolites in human plasma by ultra performance - IJPSR. (2009). Retrieved from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Retrieved from [Link]

  • Andrisano, V., Gotti, R., Leoni, A., & Cavrini, V. (2001). Photostability and phototoxicity studies on diltiazem. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 589–597. [Link]

  • A Robust and Sensitive Instrument for Quantification of N-Nitroso-N-Des Methyl Diltiazem Impurity in Diltiazem Drug Product | LabRulez LCMS. (n.d.). Retrieved from [Link]

  • Chatpalliwar, V. A., Porwal, P. K., & Upmanyu, N. (2012). Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation. Journal of Pharmaceutical Analysis, 2(3), 226–237. [Link]

  • Al-Deeb, O. A., Al-Hadiya, B. M., & El-Subbagh, H. I. (2014). HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite de. Der Pharma Chemica, 6(1), 350-359.
  • Photostability and phototoxicity studies on diltiazem | Request PDF. (2001). Retrieved from [Link]

  • Chatpalliwar, V. A., Porwal, P. K., & Upmanyu, N. (2012). Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation. Journal of Pharmaceutical Analysis, 2(3), 226–237. [Link]

  • Singh, B., Kumar, R., & Ahuja, N. (2012). Understanding Degradation Pathway of Poorly Stable Diltiazem Hydrochloride and Development of its Stabilized Controlled-release Formulation. Asian Journal of Pharmaceutics, 6(4).
  • LCMS Troubleshooting Tips - Shimadzu. (n.d.). Retrieved from [Link]

  • Troubleshooting guide for Isothermal Titration Calorimetry. (2011). Retrieved from [Link]

  • N-nitroso-desmethyl-diltiazem | C21H23N3O5S - PubChem. (n.d.). Retrieved from [Link]

  • Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API. (n.d.). Retrieved from [Link]

  • Al-Kassas, R., Wen, J., & Al-Jouburi, A. (2016). An Investigation into the Stabilization of Diltiazem HCl Release from Matrices Made from Aged Polyox Powders. Pharmaceutics, 8(1), 6. [Link]

Sources

Technical Support Center: Optimizing Column Chromatography for Cyclopentene Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of cyclopentene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in achieving optimal separation using column chromatography. Cyclopentene derivatives, due to their often non-polar nature and potential for subtle structural isomerism, can present unique purification challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address common issues. The methodologies and explanations provided are grounded in established chromatographic principles to ensure both scientific accuracy and practical applicability in your laboratory.

Troubleshooting Guide: A-Question-and-Answer-Approach

This section addresses specific problems you may be encountering during your column chromatography experiments. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Issue 1: My cyclopentene derivatives are co-eluting or have very poor separation (low resolution).

Potential Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your eluent is likely too high, causing all compounds to travel with the solvent front, or too low, resulting in no movement from the origin. Cyclopentene derivatives are often non-polar, requiring a mobile phase of low polarity.[1][2][3]

    • Troubleshooting Steps:

      • TLC Analysis is Crucial: Before every column, run a Thin Layer Chromatography (TLC) analysis to determine the optimal solvent system.[4][5][6] The ideal solvent system for column chromatography will give your target compound an Rf value between 0.2 and 0.35 on the TLC plate.[7] An Rf in this range ensures that the compound will elute in a reasonable volume and be well-separated from impurities.

      • Start with a Non-polar System: For non-polar cyclopentene derivatives, begin with a solvent system like 5% ethyl acetate in hexane or 5% diethyl ether in hexane.[1]

      • Systematic Polarity Increase: If your compounds are not moving, increase the polarity of the mobile phase gradually. Small, systematic increases in solvent polarity are key to eluting components one at a time.[3] For example, move from 2% ethyl acetate/hexane to 5%, then 10%, etc. Avoid large jumps in polarity, as this can cause all components to elute at once.[3]

  • Incorrect Stationary Phase: While silica gel is the most common stationary phase for normal-phase chromatography, its high polarity might not be ideal for all separations.

    • Troubleshooting Steps:

      • Consider Alumina: For very non-polar or acid-sensitive compounds, alumina can be a suitable alternative to silica gel.

      • Reverse-Phase Chromatography: If your cyclopentene derivative has some polar functional groups, or if normal-phase fails to provide separation, consider reverse-phase chromatography. This technique uses a non-polar stationary phase (like C18-silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[8] This is particularly useful for separating compounds with differing hydrophobic character.

  • Column Overload: Applying too much sample to the column is a common cause of poor separation.

    • Troubleshooting Steps:

      • Rule of Thumb: A general guideline is to use a ratio of at least 30:1 (stationary phase:crude sample) by weight. For difficult separations, this ratio may need to be increased to 100:1 or more.

      • Sample Concentration: Dissolve your sample in a minimal amount of the initial mobile phase solvent. Using a stronger solvent to dissolve the sample can lead to band broadening and poor separation.[9][10]

Issue 2: My peaks are tailing or fronting.

Potential Causes & Solutions:

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, or by overloading the column.[9][11]

    • Troubleshooting Steps:

      • Check Sample Load: Reduce the amount of sample loaded onto the column.[9]

      • Acid/Base Additives: If your cyclopentene derivative has acidic or basic functional groups, they can interact strongly with the silica surface. Adding a small amount of a modifier to your mobile phase can improve peak shape. For acidic compounds, add ~1% acetic acid. For basic compounds, add ~1% triethylamine.[1]

      • Column Degradation: An old or poorly packed column can lead to tailing.[12] Ensure your column is packed uniformly without any cracks or channels.

  • Peak Fronting: This is typically a result of column overload or a sample solvent that is too strong relative to the mobile phase.[9]

    • Troubleshooting Steps:

      • Dilute Your Sample: Decrease the concentration of your sample.

      • Solvent Compatibility: Ensure your sample is dissolved in a solvent that is the same as or weaker than the initial mobile phase.[10]

Issue 3: I am observing shifting retention times.

Potential Causes & Solutions:

  • Inconsistent Mobile Phase: The composition of your mobile phase may be changing over time.

    • Troubleshooting Steps:

      • Fresh Solvents: Always use fresh, high-purity solvents.

      • Premix Solvents: If using a binary solvent system, premix a sufficient volume for the entire run to ensure consistent composition.

      • Temperature Fluctuations: Temperature can affect solvent viscosity and, consequently, retention times. Try to run your chromatography in a temperature-stable environment.[11][12]

  • Column Inconsistency: The column packing may not be stable.

    • Troubleshooting Steps:

      • Proper Equilibration: Ensure the column is fully equilibrated with the mobile phase before loading the sample. A good rule of thumb is to flush the column with at least 10 column volumes of the initial eluent.[11]

      • Avoid Air Bubbles: Do not let the column run dry. Air bubbles in the column bed will disrupt the flow of the mobile phase and lead to inconsistent results.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right starting solvent system for my cyclopentene derivative purification?

A1: The best practice is to use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system.[2][4] The goal is to find a solvent mixture that provides good separation of your target compound from impurities and gives your target an Rf value of approximately 0.2-0.35.[7][8] For non-polar cyclopentene derivatives, start with a low-polarity system like hexane with a small percentage of a slightly more polar solvent like ethyl acetate or diethyl ether.[1]

Q2: What is the difference between isocratic and gradient elution, and when should I use each?

A2:

  • Isocratic Elution: The composition of the mobile phase remains constant throughout the separation. This method is simpler to perform and is suitable for separating compounds with similar polarities.

  • Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation.[4][5] This is highly effective for separating complex mixtures containing compounds with a wide range of polarities.[3][4] A gradient elution will elute the less polar compounds first in the weaker solvent, and then the more polar compounds will elute as the solvent strength increases.[4]

Q3: How can I improve the resolution of my separation?

A3: There are several ways to improve resolution:

  • Optimize the Mobile Phase: Fine-tune the solvent system to maximize the difference in Rf values between your compounds.[4]

  • Use a Longer Column: Increasing the column length can improve separation, but it will also increase the run time and back pressure.[13]

  • Use Smaller Stationary Phase Particles: Smaller particles provide more surface area for interaction, leading to better separation. However, this will also significantly increase back pressure.[13]

  • Employ Gradient Elution: A shallow gradient can effectively separate compounds with very similar polarities.[4]

Q4: My compound is sensitive to acid. What precautions should I take?

A4: Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds.

  • Neutralize the Silica: You can add a small amount of a base, like triethylamine (~1-3%), to your solvent system to neutralize the silica gel.[1]

  • Use Alumina: Alumina is available in neutral, acidic, and basic forms. Neutral alumina is a good alternative for acid-sensitive compounds.

  • Deactivated Silica: You can also use commercially available deactivated silica gel.

Data & Protocols

Table 1: Common Solvents for Normal-Phase Chromatography on Silica Gel
SolventPolarity Index (ε⁰ on Silica)Common Use
Hexane/Heptane0.01Non-polar base solvent
Toluene0.22For compounds with aromaticity
Diethyl Ether0.43Moderately polar modifier
Dichloromethane0.30Can improve solubility
Ethyl Acetate0.48Common polar modifier
Acetone0.53More polar modifier
Methanol0.70Highly polar modifier (use sparingly with silica)[1]

Data adapted from various sources including Burdick & Jackson and ResearchGate.[14][15]

Protocol 1: Step-by-Step Guide to TLC for Solvent System Optimization
  • Prepare your TLC plate: Draw a faint starting line with a pencil about 1 cm from the bottom of the plate.

  • Spot your sample: Dissolve a small amount of your crude reaction mixture in a volatile solvent. Using a capillary tube, make a small, concentrated spot on the starting line.

  • Prepare the developing chamber: Add your chosen solvent system to the chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and let it equilibrate for a few minutes.

  • Develop the plate: Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the spots: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots using a UV lamp and/or by staining (e.g., in an iodine chamber or with a permanganate dip).

  • Calculate Rf values: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

  • Optimize: Adjust the solvent ratio until your target compound has an Rf of ~0.2-0.35 and is well-separated from other spots.

Visual Guides

Diagram 1: Troubleshooting Workflow for Poor Separation

TroubleshootingWorkflow Start Poor Separation / Co-elution CheckTLC Was TLC performed to find optimal Rf (0.2-0.35)? Start->CheckTLC TLC_No No CheckTLC->TLC_No No TLC_Yes Yes CheckTLC->TLC_Yes Yes PerformTLC Action: Perform systematic TLC analysis to find optimal solvent system. TLC_No->PerformTLC CheckLoad Is the column overloaded (>1:30 sample:silica ratio)? TLC_Yes->CheckLoad Load_Yes Yes CheckLoad->Load_Yes Yes Load_No No CheckLoad->Load_No No ReduceLoad Action: Reduce sample load. Use a larger column or less sample. Load_Yes->ReduceLoad ConsiderGradient Is the mixture complex with a wide polarity range? Load_No->ConsiderGradient Complex_Yes Yes ConsiderGradient->Complex_Yes Yes Complex_No No ConsiderGradient->Complex_No No UseGradient Action: Use a shallow gradient elution. Complex_Yes->UseGradient FinalCheck Consider alternative stationary phase (Alumina, Reverse-Phase). Complex_No->FinalCheck

Caption: A decision tree for troubleshooting poor chromatographic separation.

Diagram 2: Normal-Phase vs. Reverse-Phase Chromatography

ChromatographyPhases cluster_NP Normal-Phase Chromatography cluster_RP Reverse-Phase Chromatography NP_Stationary Stationary Phase: Polar (e.g., Silica Gel) NP_Mobile Mobile Phase: Non-Polar (e.g., Hexane/EtOAc) NP_Elution Elution Order: Least polar compounds elute first. RP_Elution Elution Order: Most polar compounds elute first. NP_Elution->RP_Elution Opposite Selectivity RP_Stationary Stationary Phase: Non-Polar (e.g., C18-Silica) RP_Mobile Mobile Phase: Polar (e.g., Water/Acetonitrile)

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Methyl 2-(cyclopent-1-en-1-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of organic molecules. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of methyl 2-(cyclopent-1-en-1-yl)acetate, a compound of interest in various synthetic and developmental pipelines. As a Senior Application Scientist, my objective is to not only present the data but to also instill a deeper understanding of the fragmentation mechanisms at play, empowering researchers to interpret their own mass spectra with greater confidence. This guide will delve into the predicted fragmentation pathways of the title compound, compare these with the fragmentation of structurally similar molecules, and provide a robust experimental protocol for its analysis.

The Structural Context: Predicting Fragmentation

Methyl 2-(cyclopent-1-en-1-yl)acetate possesses several key structural features that dictate its behavior in the mass spectrometer: an unsaturated five-membered ring, an ester functional group, and a methylene bridge. The molecular ion ([M]•+) is expected at an m/z of 140, corresponding to its molecular weight.[1] The stability of the molecular ion in cyclic and unsaturated compounds is generally moderate to high, suggesting the molecular ion peak should be observable.[2]

The primary fragmentation pathways are anticipated to be driven by the energetically favorable cleavage of bonds alpha to the carbonyl group and the cyclopentene ring, as well as characteristic rearrangements.

Unraveling the Fragmentation Pattern: A Mechanistic Approach

Upon electron ionization, methyl 2-(cyclopent-1-en-1-yl)acetate will form a molecular ion radical cation, [C8H12O2]•+. The subsequent fragmentation can be rationalized through several key steps:

  • Alpha-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage.

    • Loss of the methoxy radical (•OCH3): This is a common fragmentation pathway for methyl esters, leading to the formation of a stable acylium ion. The loss of a 31 Da radical would produce a fragment at m/z 109 .

    • Loss of the methoxycarbonyl radical (•COOCH3): Cleavage of the bond between the methylene group and the carbonyl group would result in the loss of a 59 Da radical, yielding a cyclopentenylmethyl cation at m/z 81 .

  • Cleavage adjacent to the cyclopentene ring: The bond between the cyclopentene ring and the methylene group can also cleave, leading to the formation of a resonance-stabilized cyclopentenyl cation at m/z 67 and the loss of a neutral CH2COOCH3 radical.

  • McLafferty-type Rearrangement: While a classic McLafferty rearrangement requires a γ-hydrogen, a modified rearrangement involving the cyclopentene ring is plausible. This could involve the transfer of an allylic hydrogen from the ring to the carbonyl oxygen, followed by cleavage of the C-C bond between the ring and the side chain. This would result in the formation of a neutral methyl acrylate molecule and a cyclopentadiene radical cation at m/z 66 .

  • Retro-Diels-Alder Reaction: The cyclopentene ring itself can undergo a retro-Diels-Alder reaction, a characteristic fragmentation for cyclic alkenes. This would involve the cleavage of two bonds within the ring, leading to the expulsion of a neutral molecule of ethene (28 Da). This would result in a fragment ion at m/z 112 .

The following diagram illustrates the predicted primary fragmentation pathways of methyl 2-(cyclopent-1-en-1-yl)acetate.

fragmentation M [M]•+ m/z 140 F109 [M - •OCH3]+ m/z 109 M->F109 - •OCH3 F81 [M - •COOCH3]+ m/z 81 M->F81 - •COOCH3 F67 [C5H7]+ m/z 67 M->F67 - •CH2COOCH3 F112 [M - C2H4]•+ m/z 112 M->F112 Retro-Diels-Alder

Caption: Predicted EI fragmentation of methyl 2-(cyclopent-1-en-1-yl)acetate.

Comparative Analysis: Insights from Structural Analogs

CompoundMolecular Ion (m/z)Key Fragments (m/z) and InterpretationReference
Methyl 2-(cyclopent-1-en-1-yl)acetate (Predicted) 140109 (M - •OCH3), 81 (M - •COOCH3), 67 (C5H7+), 112 (M - C2H4)-
Ethyl 2-(cyclopent-2-en-1-yl)acetate 154Molecular ion is present, fragmentation follows typical ester cleavage patterns.[3]
Methylcyclohexylacetate 156A mass spectrum is available in the NIST WebBook, showing key fragments from the loss of the methoxy group and fragmentation of the cyclohexane ring.[4]
1-Methylcyclopentyl acetate 142GC-MS data available on PubChem, which can be compared for the fragmentation of the cyclopentyl ring and the acetate group.[5]

The fragmentation of ethyl 2-(cyclopent-2-en-1-yl)acetate, an isomer of the ethyl ester of our target acid, is noted to follow typical ester cleavage patterns.[3] This supports our prediction of dominant fragments arising from alpha-cleavages around the ester group. For methylcyclohexylacetate, the presence of fragments corresponding to the loss of the methoxy group further validates our primary predicted fragmentation pathway.[4] The fragmentation of 1-methylcyclopentyl acetate will offer clues into how a saturated cyclopentyl ring fragments in the presence of an acetate group, providing a useful contrast to the unsaturated ring in our target molecule.[5]

Experimental Protocol: Acquiring a High-Quality Mass Spectrum

The following protocol outlines a standard procedure for the analysis of methyl 2-(cyclopent-1-en-1-yl)acetate using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Solvent: Use a high-purity, volatile solvent such as dichloromethane or ethyl acetate.

  • Concentration: Prepare a dilute solution of the analyte (approximately 10-100 µg/mL). High concentrations can lead to source contamination and spectral distortion.

  • Standard: For quantitative analysis, include an internal standard at a known concentration.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase) is suitable for this type of compound.

  • Injector:

    • Temperature: 250 °C

    • Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/minute.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV. This is a standard energy that promotes reproducible fragmentation and allows for library matching.[6][7]

  • Mass Range: Scan from m/z 40 to 200 to ensure capture of the molecular ion and all significant fragments.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C to prevent condensation of the analyte.

Data Analysis
  • Total Ion Chromatogram (TIC): Identify the peak corresponding to methyl 2-(cyclopent-1-en-1-yl)acetate.

  • Mass Spectrum: Obtain the background-subtracted mass spectrum for the analyte peak.

  • Interpretation:

    • Identify the molecular ion peak.

    • Identify and assign structures to the major fragment ions.

    • Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) if available.

    • Relate the fragmentation pattern to the known structure of the molecule.

The following diagram outlines the experimental workflow.

workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis P1 Dissolve sample in appropriate solvent P2 Prepare a dilute solution (10-100 µg/mL) P1->P2 G1 Inject 1 µL into GC P2->G1 G2 Separation on capillary column G1->G2 G3 Elution into MS G2->G3 G4 Electron Ionization (70 eV) G3->G4 G5 Mass Analysis (m/z 40-200) G4->G5 D1 Obtain Total Ion Chromatogram (TIC) G5->D1 D2 Extract mass spectrum of the analyte peak D1->D2 D3 Identify molecular and fragment ions D2->D3 D4 Structural Elucidation D3->D4

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometric fragmentation of methyl 2-(cyclopent-1-en-1-yl)acetate under electron ionization is predicted to be a rich source of structural information. The interplay between the ester functionality and the unsaturated cyclic moiety gives rise to a characteristic fragmentation pattern dominated by alpha-cleavages and potential rearrangements. By understanding these fundamental fragmentation mechanisms and leveraging comparative data from structural analogs, researchers can confidently identify this molecule and similar structures in complex matrices. The provided experimental protocol serves as a robust starting point for obtaining high-quality, reproducible mass spectra, which is the cornerstone of accurate structural elucidation.

References

  • PubChem. Methyl (cyclopent-1-en-1-yl)acetate. National Center for Biotechnology Information. [Link]

  • NIST. Methylcyclohexylacetate. NIST Chemistry WebBook. [Link]

  • PubChem. 1-Methylcyclopentyl acetate. National Center for Biotechnology Information. [Link]

  • JEOL. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. [Link]

  • PubChem. Methyl (cyclopent-1-en-1-yl)acetate. National Center for Biotechnology Information. [Link]

  • NIST. Methylcyclohexylacetate. NIST Chemistry WebBook. [Link]

  • PubChem. 1-Methylcyclopentyl acetate. National Center for Biotechnology Information. [Link]

  • JEOL. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. [Link]

  • JEOL. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. [Link]

Sources

Comparative Reactivity of Cyclopentene Ring Double Bonds in Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

The functionalization of cyclopentene rings is a cornerstone in the synthesis of complex carbocyclic nucleosides, prostaglandins, and active pharmaceutical ingredients. When an ester group is attached to the cyclopentene ring, the relative position of the double bond—whether conjugated (as in cyclopent-1-ene-1-carboxylates) or isolated (as in cyclopent-3-ene-1-carboxylates)—fundamentally dictates the chemical reactivity of the molecule.

This guide provides an objective, data-driven comparison of the reactivity of these double bonds, equipping drug development professionals and synthetic chemists with the mechanistic insights and validated protocols necessary for predictable synthetic planning.

Mechanistic Causality: Electronic and Steric Drivers

The reactivity of a carbon-carbon double bond is governed by its electron density (HOMO energy level) and steric accessibility. The placement of the ester moiety acts as the primary electronic switch in these ring systems:

  • Cyclopent-1-ene-1-carboxylates (Conjugated): The ester moiety acts as a strong electron-withdrawing group (EWG) via resonance. This conjugation significantly lowers the HOMO of the double bond, rendering it highly electron-deficient. Consequently, these substrates exhibit sluggish reactivity toward standard electrophiles (e.g., peroxyacids, halogens) but are highly activated toward nucleophilic attack (Michael additions) and serve as excellent dienophiles in cycloadditions.

  • Cyclopent-3-ene-1-carboxylates (Isolated): The double bond is separated from the ester group by sp³-hybridized carbons, breaking the resonance conjugation. The alkene remains relatively electron-rich, maintaining a higher HOMO energy. This structural isolation restores the double bond's susceptibility to standard electrophilic additions, such as epoxidation, halogenation, and dihydroxylation[1].

Logical mapping of electronic effects on cyclopentenecarboxylate reactivity.

Quantitative Reactivity Comparison

To objectively compare the performance of these two isomeric scaffolds, the following table summarizes their reactivity profiles across standard synthetic transformations.

Reaction TypeStandard ReagentsCyclopent-1-ene-1-carboxylate (Conjugated)Cyclopent-3-ene-1-carboxylate (Isolated)Mechanistic Rationale
Epoxidation mCPBA, CH₂Cl₂Sluggish / Low YieldRapid / High YieldConjugation lowers the HOMO in the 1-ene isomer, reducing the nucleophilicity of the alkene toward peroxyacids.
Halogenation Br₂, CCl₄Very SlowFast (Anti-addition)The isolated 3-ene readily forms a bromonium ion intermediate; the 1-ene resists electrophilic attack[2].
cis-Dihydroxylation Mn-catalyst, H₂O₂Moderate to High YieldHigh YieldAdvanced Mn-catalysts can overcome the electron deficiency of the 1-ene isomer to yield cis-diols[3].
Conjugate Addition R₂CuLi, THFRapid (1,4-addition)No ReactionThe 1-ene isomer is a highly activated Michael acceptor due to the electron-withdrawing ester group.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the explicit causality behind the experimental choice to prevent common modes of failure.

Protocol A: Electrophilic Epoxidation of Cyclopent-3-ene-1-carboxylate

Objective: Isolate the epoxide with high diastereoselectivity while preventing acid-catalyzed degradation[4]. Causality & Design: mCPBA is utilized for its reliable electrophilic oxygen transfer. Because the byproduct, m-chlorobenzoic acid, can catalyze the ring-opening of the newly formed epoxide into a trans-diol or hydroxy ester, a biphasic buffer system (NaHCO₃) is strictly required to neutralize the acid in situ[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equiv of methyl cyclopent-3-ene-1-carboxylate in anhydrous CH₂Cl₂ (0.2 M concentration) under an argon atmosphere.

  • Buffering (Critical Step): Add 2.0 equiv of solid NaHCO₃ to the solution. Reasoning: Neutralizes m-chlorobenzoic acid immediately upon formation, preserving the structural integrity of the epoxide ring.

  • Reagent Addition: Cool the suspension to 0 °C. Slowly add 1.2 equiv of mCPBA (77% max, purified) in portions to control the exothermic nature of the reaction.

  • Reaction Monitoring: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor via TLC until the starting material is consumed (typically 4-6 hours).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃. Reasoning: Reduces any unreacted peroxyacid, preventing explosive hazards during concentration and preventing over-oxidation.

  • Workup: Extract with CH₂Cl₂, wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-validating workflow for the buffered epoxidation of isolated cyclopentene esters.

Protocol B: Enantioselective cis-Dihydroxylation of Cyclopent-1-ene-1-carboxylate

Objective: Overcome the electron deficiency of the conjugated double bond to achieve cis-dihydroxylation. Causality & Design: Traditional OsO₄ dihydroxylation can be slow and highly toxic for electron-deficient alkenes. Recent advancements utilize biologically inspired mononuclear non-heme manganese catalysts with H₂O₂, which exhibit a high preference for cis-dihydroxylation over epoxidation even in endocyclic trisubstituted alkenes like 1-cyclopentenecarboxylate, yielding up to 99% enantiomeric excess (ee)[3].

Step-by-Step Methodology:

  • Catalyst Preparation: In a reaction vial, combine the manganese complex (1-5 mol%) with the conjugated ester substrate (1.0 equiv) in an appropriate solvent (e.g., acetonitrile).

  • Oxidant Addition (Critical Step): Cool the system to -40 °C to 0 °C to maximize enantioselectivity. Slowly add aqueous H₂O₂ (1.5 equiv) via a syringe pump over 1 hour. Reasoning: Slow addition maintains a low steady-state concentration of the oxidant, preventing catalyst degradation and background non-selective oxidation.

  • Isolation: Upon completion, quench with saturated aqueous Na₂S₂O₃, extract with ethyl acetate, and purify the resulting cis-diol via silica gel chromatography.

References

  • Stereoselective Synthetic Approaches to Highly Substituted Cyclopentanes via Electrophilic Additions to Mono-, Di-, and Trisubstituted Cyclopentenes. The Journal of Organic Chemistry - ACS Publications.1

  • Mononuclear Non-Heme Manganese-Catalyzed Enantioselective cis-Dihydroxylation of Alkenes Modeling Rieske Dioxygenases. Journal of the American Chemical Society - ACS Publications.3

  • Asymmetric Synthesis of Cyclopentene Compounds Containing All-Carbon Quaternary Stereocenters by (3 + 2) Cycloaddition. ACS Publications.5

  • An Asymmetric Synthesis of (-)-Carbovir. ElectronicsAndBooks.

Sources

Safety Operating Guide

methyl 2-(cyclopent-1-en-1-yl)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Handling Guide for Methyl 2-(cyclopent-1-en-1-yl)acetate

As drug development professionals and synthetic chemists scale up operations, the management of chemical intermediates requires rigorous, compliant, and safe handling procedures. Methyl 2-(cyclopent-1-en-1-yl)acetate is a critical unsaturated cyclic ester utilized frequently in organic synthesis[1]. While its utility in the lab is high, its physicochemical properties demand strict adherence to Resource Conservation and Recovery Act (RCRA) guidelines to ensure laboratory safety and environmental protection.

This guide provides a self-validating, step-by-step operational protocol for the proper segregation, containerization, and disposal of methyl 2-(cyclopent-1-en-1-yl)acetate waste.

Chemical Profile & Causality of Hazards

Methyl 2-(cyclopent-1-en-1-yl)acetate (CAS: 21622-07-1) has a molecular formula of C8H12O2 and a molecular weight of 140.18 g/mol [1]. As an ester, it is a volatile organic compound that presents specific operational hazards:

  • Flammability and Vapor Generation: Like many low-molecular-weight esters, it can generate vapors that are irritating to the respiratory tract and pose flammability risks if allowed to accumulate in unventilated spaces.

  • Environmental Toxicity: Esters must never be disposed of down the drain. Discharging such solvents into the sewer system violates RCRA and Clean Water Act regulations, as they can damage piping, create explosion hazards, and disrupt microbial balances at wastewater treatment plants[2].

  • Waste Classification Causality: Because the molecule consists entirely of carbon, hydrogen, and oxygen, it lacks halogens (fluorine, chlorine, bromine, iodine). Therefore, it falls strictly under non-halogenated solvent waste guidelines[3]. Keeping it segregated from halogenated waste is critical; mixing the two forces the entire volume to be treated as halogenated waste, which needlessly increases disposal costs and environmental burden[3].

Self-Validating Disposal Protocol

To maintain scientific integrity and regulatory compliance, laboratory personnel must follow this "cradle-to-grave" disposal workflow[2]. Each step includes a validation mechanism to ensure the protocol is executed correctly.

Step 1: Segregation and Compatibility Verification

  • Action: Isolate all methyl 2-(cyclopent-1-en-1-yl)acetate waste exclusively into the designated "Non-Halogenated Organic Waste" stream[4].

  • Causality: Halogenated and non-halogenated solvents require different downstream processing (e.g., fuel blending vs. high-temperature incineration). Segregation prevents dangerous cross-reactions and minimizes disposal costs[3].

  • Self-Validation: Before adding the chemical, check the waste container's log. If the existing contents list any halogenated solvents (e.g., dichloromethane, chloroform) or aqueous solutions of toxic heavy metals, do not add the ester. The halogen content of the target container must be 0%[4].

Step 2: Containerization

  • Action: Transfer the waste into a chemically compatible, sealable container. High-density polyethylene (HDPE) or PTFE-lined glass bottles are standard. Do not use corks or ground-glass stoppers[5].

  • Causality: Ground-glass stoppers and corks fail to provide a hermetic seal, allowing hazardous vapors to escape into the laboratory environment, which violates RCRA closed-container regulations[5].

  • Self-Validation: After transferring the waste, physically verify that the screw-cap is tightly secured. Visually confirm that at least 10% to 20% headspace remains at the top of the container to safely accommodate vapor expansion[6].

Step 3: Labeling and Accumulation

  • Action: Immediately affix a standardized "Hazardous Waste" label to the container as soon as the first drop of waste is added[4]. Clearly spell out the chemical name: Methyl 2-(cyclopent-1-en-1-yl)acetate / Non-Halogenated Ester.

  • Causality: Unlabeled or vaguely labeled "waste" containers are the most common cause of RCRA fines and pose severe risks to waste management personnel who must identify the contents for downstream processing.

  • Self-Validation: Inspect the satellite accumulation area weekly. Ensure no containers are bulging, leaking, or missing full chemical nomenclature[2].

Step 4: Final Disposal and "Empty" Container Management

  • Action: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal service. The preferred downstream route for high-BTU, non-halogenated solvents is fuel blending for industrial furnaces[2].

  • Causality: For the original chemical reagent bottles, they cannot be thrown in standard trash until they meet the EPA's definition of "RCRA Empty"[5].

  • Self-Validation: Inspect the original source bottle. It is only considered legally "empty" if all wastes have been removed using common practices (pouring/pumping) and no more than 1 inch of residue remains on the bottom of the container[5].

Quantitative Data & RCRA Thresholds

The following table summarizes the critical physicochemical data and regulatory thresholds required for the safe handling of this compound.

ParameterValue / GuidelineOperational Rationale
CAS Number 21622-07-1Primary identifier for inventory and waste manifests[1].
Molecular Weight 140.18 g/mol Informs vapor density calculations and ventilation needs[1].
Halogen Content 0%Classifies the chemical strictly as non-halogenated waste[3].
Container Headspace ≥ 10–20%Prevents over-pressurization and container rupture from vapor[6].
"Empty" Threshold < 1 inch residueEPA 40 CFR 261.7 requirement to classify a bottle as solid waste[5].

Waste Segregation Workflow

WasteDisposal Start Methyl 2-(cyclopent-1-en-1-yl)acetate Waste Generation CheckMix Mixed with Halogenated Solvents? (e.g., DCM, Chloroform) Start->CheckMix Halogenated Halogenated Waste Stream (High Cost / Strict RCRA) CheckMix->Halogenated Yes (>1% Halogens) NonHalogenated Non-Halogenated Waste Stream (Primary Route) CheckMix->NonHalogenated No (0% Halogens) Container Store in HDPE/Glass Leave 20% Headspace NonHalogenated->Container Label Label: 'Hazardous Waste' Specify Chemical Name Container->Label Disposal Professional Disposal (Fuel Blending / Incineration) Label->Disposal

Logical decision tree for the segregation and disposal of Methyl 2-(cyclopent-1-en-1-yl)acetate waste.

References

  • Title: Guidelines for Solvent Waste Recycling and Disposal Source: Hazardous Waste Experts URL: [Link]

  • Title: Hazardous Waste Management Manual Source: Northeast State Community College URL: [Link]

  • Title: Guidelines for Solvent Waste Recycling & Disposal Source: AllSource Environmental URL: [Link]

Sources

Personal protective equipment for handling methyl 2-(cyclopent-1-en-1-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory requirement, but as a mechanistic necessity that ensures both the integrity of your research and the safety of your laboratory personnel.

Methyl 2-(cyclopent-1-en-1-yl)acetate (CAS: 21622-07-1) is a highly versatile unsaturated cyclic ester frequently utilized as a building block in organic synthesis and active pharmaceutical ingredient (API) development[1]. Structurally, it combines an ester functionality with a reactive cyclopentene ring[1]. This molecular architecture dictates its physical hazards: as a volatile organic compound, it is a combustible liquid that readily vaporizes, posing significant inhalation risks[2]. Furthermore, its lipophilic nature facilitates rapid dermal absorption, which can lead to severe defatting, lipid-layer disruption, and contact dermatitis[3].

To build a self-validating safety culture in your laboratory, every handling procedure must be grounded in the physical chemistry of the reagent. Below is the comprehensive, step-by-step operational and safety guide for handling methyl 2-(cyclopent-1-en-1-yl)acetate.

Hazard Assessment & PPE Mechanistic Matrix

The vapor pressure of cyclic esters dictates that inhalation and ocular exposure are the primary vectors for acute irritation[3]. Because the vapors are heavier than air, they will pool at the bottom of the fume hood or laboratory floor, creating an invisible, highly flammable micro-environment[2].

The following Personal Protective Equipment (PPE) matrix summarizes the quantitative and qualitative defenses required, based on the chemical's specific permeation profiles.

Protection CategoryRecommended EquipmentMechanistic Rationale & Causality
Eye/Face ANSI Z87.1 compliant safety goggles. (Add face shield for >500 mL).Prevents ocular exposure to aerosolized ester droplets, which cause severe lipid-layer disruption in the cornea[3].
Hand (Incidental) Nitrile examination gloves (≥4 mil thickness).Nitrile provides adequate short-term resistance against non-halogenated esters during micropipetting[3].
Hand (Prolonged) Butyl rubber or Viton® II gloves.High permeation resistance prevents dermal absorption during heavy exposure, bulk transfers, or spill cleanup[4].
Body 100% Cotton or Flame-Resistant (FR) Lab Coat; closed-toe shoes.Synthetic fibers melt into the skin upon ignition. Cotton/FR materials provide a critical thermal barrier against flash fires[2].
Respiratory Chemical Fume Hood (80–120 fpm face velocity).Local exhaust ventilation (LEV) is the primary engineering control to capture heavy vapors before they enter the worker's breathing zone[5][6].

Operational Workflow: Safe Handling Protocol

When handling methyl 2-(cyclopent-1-en-1-yl)acetate for sensitive enolate alkylations or Grignard reactions, moisture and oxygen must be excluded to prevent degradation. The following protocol ensures both chemical integrity and operator safety.

Step 1: Engineering Control Validation

  • Action: Before opening the reagent vessel, verify that the chemical fume hood is fully operational. The digital airflow monitor must read between 80 and 120 linear feet per minute (fpm)[6].

  • Self-Validation Check: Tape a small piece of tissue to the bottom of the sash. If the hood is functioning correctly, the tissue will pull gently and steadily inward[6]. Ensure the sash is lowered to the certified maximum operating height.

Step 2: Ignition Source Elimination

  • Action: Remove all Bunsen burners, non-intrinsically safe hot plates, and static-generating materials from the hood[2].

  • Causality: The ester's vapors can travel across the benchtop and flash back to the source if they encounter an ignition spark[2]. If transferring from bulk metal drums, utilize proper grounding and bonding cables to drain static electricity to the earth[7][8].

Step 3: Chemical Transfer

  • Action: Position all apparatus and the reagent bottle at least 6 inches behind the face of the hood[5][6].

  • Causality: Working deep within the hood prevents the natural air turbulence caused by the operator's body from dragging hazardous vapors out of the containment zone[5][6]. Use glass or PTFE syringes/pipettes, as organic esters can degrade certain low-density plastics over time.

Step 4: Post-Handling Storage

  • Action: Cap the vessel securely immediately after use. Store the chemical in an NFPA-approved flammables storage cabinet, strictly segregated from strong oxidizers and concentrated acids[2][8].

Emergency Spill Response & Disposal Plan

In the event of a spill, the primary objective is to prevent vapor ignition and inhalation.

  • Isolate & Ventilate: Immediately lower the fume hood sash completely to contain the vapors[5]. If the spill occurs outside the hood, evacuate the immediate area and eliminate all potential ignition sources[9].

  • Containment: Do not use combustible materials like paper towels. Apply a non-combustible, inert absorbent (e.g., diatomaceous earth, dry sand, or a dedicated solvent spill kit)[9]. Work from the perimeter of the spill inwards to prevent the liquid from spreading.

  • Collection & Disposal: Using non-sparking tools, scoop the absorbed material into a compatible, sealable hazardous waste container.

  • Labeling: Clearly label the container as "Flammable Hazardous Waste - Methyl 2-(cyclopent-1-en-1-yl)acetate" and coordinate with your Environmental Health & Safety (EHS) department for immediate removal[2].

Process Visualization

G Start Methyl 2-(cyclopent-1-en-1-yl)acetate Handling & Safety Workflow Prep 1. PPE Verification Don FR Lab Coat, Nitrile/Butyl Gloves, ANSI Z87.1 Goggles Start->Prep Hood 2. Engineering Controls Validate Fume Hood Airflow (80-120 fpm) & Sash Height Prep->Hood Transfer 3. Chemical Transfer Work 6 inches inside hood. Eliminate all ignition sources. Hood->Transfer Success 4. Safe Storage Seal and place in Flammables Cabinet Transfer->Success Spill Emergency: Spill Detected! Transfer->Spill Protocol Failure Evac A. Isolate & Ventilate Lower sash, evacuate area, remove ignition sources Spill->Evac Absorb B. Containment Apply Non-Combustible Absorbent (Sand/Diatomaceous Earth) Evac->Absorb Dispose C. Waste Disposal Collect with non-sparking tools. Label as Flammable HazWaste Absorb->Dispose

Workflow for the safe handling, transfer, and emergency spill response of Methyl 2-(cyclopent-1-en-1-yl)acetate.

References

  • EvitaChem. Buy methyl 2-(cyclopent-1-en-1-yl)acetate (EVT-3186777) - Product Properties and CAS Information.1

  • WeeklySafety. Safe Practices: Handling Flammable Liquids in the Workplace.9

  • University of Wisconsin-Madison Environment, Health & Safety. Fume Hoods - Proper Usage and Guidelines.5

  • Yale Environmental Health & Safety. Standard Operating Procedure: Flammable Liquids.3

  • Sonoma State University. Laboratory PPE Selection Guide.4

  • University of Illinois Division of Research Safety. Flammable Liquids Hazard Overview.2

  • Justrite. Your Guide to Handling Flammable Liquids Safely - Grounding and Bonding.7

  • UCLA Environment, Health & Safety. Laboratory Safety - PPE Selection Guide.

  • BP. Flammable Liquids Storage and Handling Policy.8

  • University of Illinois Division of Research Safety. Chemical Fume Hoods - Operations and Velocity.6

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 2-(cyclopent-1-en-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-(cyclopent-1-en-1-yl)acetate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.